Cyanidin 5-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21O11+ |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-5-9(23)4-14-10(15)6-13(26)20(30-14)8-1-2-11(24)12(25)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1 |
InChI Key |
PWORRIQTGXEXBH-GQUPQBGVSA-O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution of Cyanidin 5 O Glucoside in Biological Systems
Precursor Pathways: Shikimate and Phenylpropanoid Metabolism
The journey to Cyanidin (B77932) 5-O-glucoside begins with fundamental metabolic pathways that supply the basic building blocks.
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgresearchgate.netencyclopedia.pub Starting from phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, this pathway generates chorismate, a key precursor for the synthesis of L-phenylalanine. wikipedia.orgnih.govnih.gov
The phenylpropanoid pathway then takes over, utilizing L-phenylalanine as its starting material. nih.govfrontiersin.org A series of enzymatic reactions, including those catalyzed by phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts L-phenylalanine into p-coumaroyl-CoA, a central intermediate for flavonoid biosynthesis. nih.govfrontiersin.org
Distribution Across Plant Organs (e.g., fruits, flowers, leaves, roots, seeds)
Flavonoid Biosynthetic Pathway Intermediates
From p-coumaroyl-CoA, the flavonoid biosynthetic pathway branches into several sub-pathways, each leading to different classes of flavonoids. The production of Cyanidin 5-O-glucoside involves a series of key enzymatic steps and intermediate compounds.
The first committed step in the flavonoid pathway is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. mdpi.comresearchgate.net This is then isomerized to naringenin by chalcone isomerase (CHI) . mdpi.com
Subsequent hydroxylations and reductions, catalyzed by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) , flavonoid 3'-hydroxylase (F3'H) , and dihydroflavonol 4-reductase (DFR) , lead to the formation of leucocyanidin (B1674801). wikipedia.orgmdpi.comoup.comAnthocyanidin synthase (ANS) then oxidizes leucocyanidin to produce the unstable aglycone, cyanidin. wikipedia.orgresearchgate.netrsc.org
The final and defining steps for the formation of this compound involve glycosylation. First, UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-hydroxyl group of cyanidin, forming Cyanidin 3-O-glucoside. researchgate.netnih.gov Subsequently, a specific 5-O-glucosyltransferase acts on this intermediate, adding a second glucose molecule at the 5-position to yield Cyanidin 3,5-O-diglucoside. nih.govmdpi.com While the direct synthesis of this compound without initial 3-O-glycosylation is less commonly detailed, the action of specific glucosyltransferases on the cyanidin aglycone at the 5-position is plausible within the broader enzymatic capabilities of plant secondary metabolism.
Table 1: Occurrence of this compound in Various Plant Species
| Botanical Family | Genus | Species | Plant Organ |
|---|---|---|---|
| Brassicaceae | Lobularia | maritima | Flowers |
| Brassicaceae | Raphanus | sativus | Flowers |
| Labiatae | Perilla | frutescens | Leaves |
| Vitaceae | Vitis | amurensis | Fruit |
| Rosaceae | Rubus | fruticosus | Fruit |
| Caprifoliaceae | Lonicera | caerulea | Fruit |
Table 2: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | Role in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to dihydrokaempferol (B1209521). |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroquercetin to leucocyanidin. |
| Anthocyanidin synthase | ANS | Oxidizes leucocyanidin to cyanidin. |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT | Glucosylates cyanidin at the 3-position. |
| 5-O-glucosyltransferase | - | Glucosylates the anthocyanin at the 5-position. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyanidin 3-O-glucoside |
| Cyanidin |
| Leucocyanidin |
| Dihydroquercetin |
| Dihydrokaempferol |
| Naringenin |
| Naringenin chalcone |
| p-Coumaroyl-CoA |
| Malonyl-CoA |
| p-Coumaric acid |
| Cinnamic acid |
| L-phenylalanine |
| Chorismate |
| Shikimic acid |
| Erythrose 4-phosphate |
| Phosphoenolpyruvate |
| Cyanidin 3,5-O-diglucoside |
| Delphinidin (B77816) |
| Pelargonidin (B1210327) |
| Peonidin (B1209262) |
| Petunidin |
Enzymatic Glycosylation at the 5-Hydroxyl Position
The biosynthesis of this compound is a key modification step that follows the initial glycosylation of the cyanidin aglycone at the 3-hydroxyl position. mdpi.com This subsequent glycosylation at the 5-position is catalyzed by a class of enzymes known as anthocyanin 5-O-glucosyltransferases (5GTs). mdpi.comoup.com This process enhances the stability of the anthocyanin molecule and is crucial for the generation of di-glucosidic anthocyanins, which often leads to shifts in color. mdpi.com
The transfer of a glucose molecule to the 5-position of a cyanidin 3-glycoside is performed by 5-O-glucosyltransferases (5GTs), which can be broadly categorized by the type of glucose donor they utilize.
The traditionally studied 5GTs are UDP-glucose-dependent, meaning they utilize uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the activated sugar donor. oup.comwikipedia.orgnih.gov Enzymes of this type have been identified and characterized in various plant species, including Petunia hybrida, Silene dioica, and Gentiana triflora. oup.comwikipedia.orgnih.gov The systematic name for the enzyme from Silene dioica, which acts on cyanidin 3-rutinoside, is UDP-glucose:cyanidin-3-O-beta-L-rhamnosyl-(1->6)-beta-D-glucoside 5-O-beta-D-glucosyltransferase. wikipedia.org
More recently, a novel class of glucosyltransferase has been discovered in carnation (Dianthus caryophyllus) and delphinium. nih.gov This enzyme, named acyl-glucose-dependent anthocyanin 5-O-glucosyltransferase (AA5GT), uniquely employs an acyl-glucose, such as 1-O-sinapoyl-β-D-glucose or 1-O-β-d-vanillyl-glucose, as the glucose donor instead of UDP-glucose. nih.govuniprot.orgqmul.ac.uknih.gov The reaction catalyzed by this enzyme is: cyanidin 3-O-β-D-glucoside + 1-O-sinapoyl-β-D-glucose → cyanidin 3,5-di-O-β-D-glucoside + sinapate. qmul.ac.uk Intriguingly, the amino acid sequences of these acyl-glucose-dependent enzymes show high similarity to glycoside hydrolase family 1 proteins, which are typically β-glycosidases, indicating a novel enzymatic function for this protein family. nih.gov
The 5GT enzymes exhibit distinct substrate specificities and kinetic properties, which vary depending on the enzyme source and the type of glucose donor.
Acyl-Glucose-Dependent 5GT (AA5GT): The AA5GT from carnation demonstrates specificity for acyl-glucoses as the donor molecule and will not use UDP-glucose. uniprot.orgnih.gov It acts on anthocyanin 3-glucosides to produce 3,5-diglucosides. uniprot.orgqmul.ac.uk The enzyme functions optimally at a pH of 4.5-5.0 and a temperature of 48°C. uniprot.org Kinetic parameters for the recombinant enzyme from Dianthus caryophyllus have been determined. uniprot.org
Table 1: Kinetic Parameters of Recombinant AA5GT from Dianthus caryophyllus Data sourced from UniProt. uniprot.org
| Acceptor Substrate | K_m (mM) | k_cat (s⁻¹) | Donor Substrate |
| Cyanidin 3-glucopyranoside | 6.5 | 0.07 | 1-O-beta-D-vanillyl-glucose |
| 1-O-beta-D-vanillyl-glucose | 51.9 | 0.01 | - |
UDP-Glucose-Dependent 5GTs: These enzymes generally show a strong preference for anthocyanidin 3-O-glycosides as their acceptor substrates, with much lower or no activity towards the unglycosylated anthocyanidin aglycone. mdpi.com For instance, 5GTs from Freesia hybrida (Fh5GTs) effectively convert a range of 3-O-glucosidic anthocyanins, including those of cyanidin, delphinidin, and peonidin, into their corresponding 3,5-O-diglucoside forms. mdpi.com The substrate specificity can be quite precise; the 5GT from Petunia hybrida was found to glucosylate acylated 3-rutinosides but not non-acylated cyanidin 3-rutinoside, indicating a preference for a pre-existing acyl group. nih.gov In contrast, the enzyme from gentian (Gt5GT7) showed broader specificity, acting on several different anthocyanidin 3-glycosides. oup.com
Table 2: Substrate Specificity and Kinetics of Various UDP-Glucose-Dependent 5GTs Data compiled from multiple sources. mdpi.comoup.comnih.gov
| Enzyme Source | Preferred Acceptor Substrate(s) | K_m (Acceptor) | K_m (UDP-glucose) | Optimal pH |
| Petunia hybrida | Petunidin 3-(p-coumaroyl)-rutinoside | 3 µM | 0.22 mM | 8.3 |
| Gentiana triflora | Delphinidin 3-glucoside | 29.5 µM | Not Reported | Not Reported |
| Freesia hybrida | Delphinidin 3-O-glucoside, Cyanidin 3-O-glucoside | Not Reported | Not Reported | 8.0 (Assay pH) |
The expression of 5GT genes is tightly controlled and often linked to plant development and pigmentation patterns. oup.com In Freesia hybrida, the accumulation of 3,5-O-diglucosidic anthocyanins in the 'Pink Passion' cultivar directly correlates with higher transcript levels of the Fh5GT3 and Fh5GT7 genes, which are absent in cultivars that lack these pigments. mdpi.com Similarly, in gentian flowers, the expression of the Gt5GT7 gene increases in parallel with flower development, mirroring the enzymatic activity profile. oup.com
Genetic control is also evident from mutation-based variations. In Petunia hybrida, the activity of 5-O-glucosyltransferase has been genetically linked to the An1 gene. nih.gov A dramatic example of genetic disruption is seen in certain carnation varieties that lack 5-O-glucosylation. nih.gov This phenotype is the result of the AA5GT gene being inactivated by the insertion of mobile genetic elements known as retrotransposons. nih.gov On a broader level, the expression of genes involved in anthocyanin biosynthesis, including modifying enzymes like glucosyltransferases, is often orchestrated by the MYB-bHLH-WD40 (MBW) transcription factor complex. mdpi.com
Substrate Specificity and Enzyme Kinetics
Diversification through Acylation and Further Glycosylation
The creation of cyanidin 3,5-diglucoside is often a precursor step to further modifications that dramatically increase the structural diversity of anthocyanins. These subsequent reactions include acylation and the addition of more sugar units.
Acylation involves the attachment of an acyl group, commonly derived from cinnamic acids (like p-coumaric, caffeic, ferulic, or sinapic acids) or aliphatic acids (like malonic acid), to the sugar moieties of the anthocyanin. researchgate.netaqpingredients.comnih.govmdpi.com This process can occur on the glucose at the 5-position. For example, in broccoli sprouts, complex molecules such as cyanidin 3-O-(acyl)diglucoside-5-O-(malonyl)glucoside have been identified. aqpingredients.com An enzyme specifically responsible for this type of modification is the Malonyl-CoA:anthothis compound-6''-O-malonyltransferase (5MAT) found in Arabidopsis thaliana, which uses malonyl-CoA to add a malonate group to the 5-O-glucose of cyanidin 3,5-diglucoside. uniprot.org In the flowers of Matthiola incana, the 5-glucose is also acylated with malonic acid, contributing to a complex pigment structure. nih.gov
Further glycosylation can also occur, leading to polyglycosylated anthocyanins. Structures identified in broccoli sprouts, for instance, are based on a cyanidin-3-O-diglucoside-5-O-glucoside backbone, indicating the presence of at least three glucose units. aqpingredients.com
Biosynthetic Regulation and Environmental Factors
The biosynthesis and accumulation of this compound and its derivatives are regulated by a combination of internal developmental programs and external environmental signals. acs.org
Environmental factors play a significant role in modulating the flavonoid pathway. Light is a primary stimulus, with radiation generally enhancing the production of flavonoids. acs.org However, the response can be nuanced; in red leaf lettuce, the effect of light intensity on cyanidin glycoside concentration was found to be dependent on the developmental stage of the plant. acs.org
Temperature influences both the synthesis and stability of anthocyanins. nih.gov While lower temperatures can promote accumulation, higher temperatures often lead to degradation. nih.govresearchgate.net The pH of the cellular vacuole where pigments are stored is critical for both their color and stability. nih.govwikipedia.org Cyanidin-based pigments exhibit a range of colors from red in acidic conditions to violet and blue in neutral to alkaline conditions, but they are most stable at a low pH. wikipedia.orgacs.org
Nutrient availability also acts as a regulatory factor. Studies in Arabidopsis thaliana have shown that the plant synthesizes specific and structurally distinct cyanidin derivatives in response to particular stresses such as high salt concentrations or phosphate (B84403) deficiency, suggesting a mechanism for fine-tuning pigment structure to cope with specific environmental challenges. mdpi.com
Extraction, Isolation, and Purification Methodologies for Research Applications
Sample Preparation and Pre-treatment for Analytical Purity
The initial step in the analysis of cyanidin (B77932) 5-O-glucoside involves meticulous sample preparation to ensure the integrity of the compound and the accuracy of subsequent analytical procedures. For plant-based samples, this often begins with freeze-drying and grinding the tissue to a fine powder. This process increases the surface area for solvent extraction and helps to preserve the compound from degradation. creative-proteomics.com
To maintain the stability of anthocyanins like cyanidin 5-O-glucoside, which are sensitive to pH changes, samples are often acidified. analis.com.my For instance, in the analysis of rat plasma, the sample is acidified to pH 2. analis.com.my This helps to maintain the flavylium (B80283) cation form, which is the most stable structure for anthocyanins. nih.gov
Pre-treatment methods can also be employed to enhance the extraction efficiency. Thermal pre-treatments such as blanching, ultrasonication, microwave heating, and ohmic heating, as well as non-thermal methods like enzymatic treatment, high-pressure processing (HPP), and pulsed electric field (PEF), can be applied to the plant material before the primary extraction process. researchgate.net These techniques help to disrupt cell structures, facilitating the release of intracellular compounds like this compound.
For example, probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) offers a rapid analysis method that minimizes sample pre-treatment. In this technique, crude extracts can be prepared by simply dipping and vortexing the sample material in an extraction solvent, which significantly reduces the time and labor involved in purification steps. oup.com
Solvent-Based Extraction Techniques
The choice of solvent and extraction method is crucial for maximizing the yield and purity of this compound. Due to their polar nature, anthocyanins are typically extracted using polar solvents. nih.gov
Optimization of Solvent Systems (e.g., acidified methanol (B129727), ethanol (B145695), water)
Commonly used solvents for anthocyanin extraction include methanol, ethanol, acetone, and water, or mixtures thereof. nih.gov To enhance stability, these solvents are often acidified with weak acids like formic, citric, or acetic acid. nih.gov The use of strong acids is generally avoided as they can lead to the degradation of the anthocyanin molecule. nih.gov
The optimal solvent composition can vary depending on the plant matrix. For instance, a study on purple cabbage found that a solution of 50% ethanol containing 1% hydrochloric acid was optimal for extracting cyanidin glycosides. spkx.net.cn Another study on red onion determined that a mixture of 8:2 ethanol and water with 0.1% hydrochloric acid yielded a high concentration of anthocyanins. frontiersin.org Research on lipote fruit identified a 50:50:1 (v/v/v) mixture of ethanol, water, and acetic acid as the most effective solvent system. myfoodresearch.comresearchgate.net The addition of water to the organic solvent can improve the extraction yield due to the polar structure of anthocyanins. nih.gov
Here is an interactive data table summarizing the optimal solvent systems for anthocyanin extraction from various sources:
| Plant Source | Optimal Solvent System | Reference |
| Purple Cabbage | 50% ethanol with 1% hydrochloric acid | spkx.net.cn |
| Red Onion | 8:2 ethanol and water with 0.1% hydrochloric acid | frontiersin.org |
| Lipote Fruit | 50:50:1 (v/v/v) ethanol, water, and acetic acid | myfoodresearch.comresearchgate.net |
| Jabuticaba Fruits | 9.1% (v/v) ethanol acidified with citric acid to pH 3 | nih.gov |
| Fig Skin | 100% (v/v) ethanol acidified with citric acid to pH 3 | nih.gov |
Enhanced Extraction Methods (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, Pulsed Electric Field)
To improve extraction efficiency and reduce the use of organic solvents, several enhanced extraction methods have been developed.
Ultrasound-Assisted Extraction (UAE) utilizes the phenomenon of cavitation to create greater dispersion of the solid phase into the liquid, thereby enhancing the contact interface. nih.gov This can lead to higher yields in shorter times and with reduced solvent consumption. nih.gov Studies have shown that UAE can increase the yield of antioxidant compounds by at least 20% compared to conventional techniques. nih.gov For example, a study on red onion bulbs optimized UAE conditions for anthocyanin extraction to be 57% methanol as a solvent at pH 2, a temperature of 60°C, 90% amplitude, and a 0.64 s cycle. nih.gov
Microwave-Assisted Extraction (MAE) employs microwave energy to rapidly heat the solvent and sample, leading to the release of bioactive compounds. encyclopedia.pub MAE has been shown to be highly efficient for extracting anthocyanins. encyclopedia.pub For instance, MAE of Chinese bayberry under optimized conditions (solid-to-liquid ratio of 1:50, 80°C, 15 min) yielded 2.95 ± 0.08 mg/g of anthocyanins. redalyc.org However, it's important to note that microwave irradiation can sometimes cause slight hydrolysis of cyanidin-3-O-glucoside to cyanidin. redalyc.orgscienceopen.com
Pulsed Electric Field (PEF) is an innovative pretreatment technology that can enhance the extraction of anthocyanins by increasing cell membrane permeability. unl.eduresearchgate.net PEF treatments have been shown to increase the total anthocyanin extraction in water from red cabbage by 2.15 times. unl.eduresearchgate.net This method can reduce extraction time and temperature, and even eliminate the need for organic solvents. nih.gov However, high electric field strength (>20 kV/cm) and a high number of pulses (>10) can sometimes reduce the extraction yield. nih.gov
The following table presents a comparison of different enhanced extraction methods for anthocyanins:
| Method | Principle | Advantages | Example Application | Reference |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Higher yields, shorter extraction times, reduced solvent use | Red Onion Bulbs | nih.gov |
| Microwave-Assisted Extraction (MAE) | Rapid heating by microwave energy | High efficiency, reduced processing time | Chinese Bayberry | redalyc.org |
| Pulsed Electric Field (PEF) | Increased cell membrane permeability | Enhanced extraction, reduced temperature and time, can eliminate organic solvents | Red Cabbage | unl.eduresearchgate.net |
Chromatographic Separation and Purification Strategies
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the crude extract.
Solid-Phase Extraction (SPE) Principles and Applications
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating anthocyanins from extracts. nih.govwhiterose.ac.uk The principle of SPE involves passing the sample through a solid sorbent, where the target compounds are retained, and impurities are washed away. usamvcluj.ro The desired compounds are then eluted with a different solvent. usamvcluj.ro
C18 cartridges are the most commonly used sorbents for anthocyanin purification due to their non-polar stationary phase that interacts with the non-polar regions of the anthocyanin molecules. usamvcluj.ro The anthocyanins are typically loaded onto the column in an aqueous, acidified solution, and after washing away polar impurities like sugars with acidified water, the anthocyanins are eluted with acidified ethanol. whiterose.ac.uk
A study on red kiwifruit utilized SPE for the initial isolation of anthocyanins before further purification by preparative HPLC. nih.gov In another example, an efficient two-step SPE methodology was developed for obtaining anthocyanin-rich extracts from various sources. preprints.org
Liquid-Liquid Extraction (LLE) Approaches
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com This method is valued for its simplicity and speed. phenomenex.com
In the context of this compound, LLE can be used for purification. For example, a study on the development of an analytical method for cyanidin-3-O-glucoside in rat plasma compared LLE and SPE. analis.com.my While the recovery percentage was slightly better with LLE (72.85% vs. 68.36% for SPE), the chromatogram from the SPE method showed better peak shapes. analis.com.my Another study investigated the partitioning of cyanidin-3-O-glucoside chloride in a system of acetonitrile (B52724), water, and polyvinylpyrrolidone, finding that the compound preferentially migrated to the water-rich top phase. researchgate.net
Column Chromatography (e.g., Amberlite XAD-7, Sephadex LH-20, Flash Chromatography)
Column chromatography is a fundamental technique for the initial purification and fractionation of anthocyanin extracts. The choice of stationary phase is critical for achieving effective separation.
Amberlite XAD-7: This non-ionic, macroreticular polymeric adsorbent resin is widely used for the initial cleanup of crude plant extracts. researchgate.netoup.com Its primary function is to adsorb anthocyanins and other polyphenols while allowing more polar impurities, such as sugars and organic acids, to be washed away with an aqueous solvent. uib.no The adsorbed anthocyanins are subsequently eluted using an organic solvent, typically acidified methanol or ethanol. For instance, in the purification of anthocyanins from Tibouchina species, crude extracts were passed through an Amberlite XAD-7 column to remove hydrocolloids and proteins, yielding a purified flavonoid fraction. oup.com Similarly, extracts from Roselle (Hibiscus sabdariffa) were adsorbed onto Amberlite XAD-7, and after washing with water, the anthocyanin fraction was eluted with acidified methanol.
Sephadex LH-20: This lipophilic gel filtration matrix is used for fractionating polyphenols based on their molecular size and polarity. wu.ac.thscience.gov It is particularly effective in separating different classes of flavonoids from each other. In a typical application, an anthocyanin-enriched extract (often pre-purified with a resin like Amberlite) is applied to a Sephadex LH-20 column. nih.gov Elution with solvents like methanol can separate monomeric anthocyanins from polymeric proanthocyanidins (B150500) and other phenolic compounds. wu.ac.th Research on rambutan peel extract demonstrated that purification with Sephadex LH-20 increased the total anthocyanin content, and subsequent analysis identified this compound as a primary constituent of the purified extract. wu.ac.thwu.ac.th
Flash Chromatography: This is a rapid form of preparative column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. A method for separating major anthocyanins from blue corn, such as cyanidin-3-glucoside (a structurally related compound), has been developed using flash chromatography with a C18 stationary phase. tandfonline.comresearchgate.net The separation was achieved using a two-step isocratic elution with a mobile phase of methanol, water, and acetic acid. tandfonline.com Such methods are valuable for obtaining semi-purified fractions of specific anthocyanins on a larger scale before final polishing with high-resolution techniques. tandfonline.comresearchgate.net
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose in Cyanidin Glycoside Purification |
| Adsorbent Chromatography | Amberlite XAD-7 | Wash: Acidified WaterElution: Acidified Methanol/Ethanol | Initial cleanup; removal of sugars, acids, and other polar impurities. oup.com |
| Gel Filtration Chromatography | Sephadex LH-20 | Methanol, Ethanol-Water mixtures | Fractionation based on molecular size; separation of anthocyanins from other phenolics. wu.ac.thnih.gov |
| Flash Chromatography | C18 Silica | Methanol:Water:Acetic Acid mixtures | Rapid, preparative-scale separation to isolate specific anthocyanin fractions. tandfonline.comresearchgate.net |
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
For obtaining this compound at a high degree of purity required for research standards, preparative High-Performance Liquid Chromatography (HPLC) is the definitive method. mdpi.com This technique utilizes high pressure to pass the solvent through a column packed with fine particles, enabling high-resolution separations.
The process typically involves injecting a pre-purified and concentrated anthocyanin fraction onto a preparative reverse-phase (e.g., C18) column. srce.hrspkx.net.cn Separation is achieved using a gradient elution system, where the mobile phase composition is changed over time. A common mobile phase consists of two solvents: an aqueous phase acidified with formic acid or trifluoroacetic acid (TFA) to maintain the anthocyanin in its stable flavylium cation form, and an organic phase such as methanol or acetonitrile. srce.hranalis.com.my By gradually increasing the proportion of the organic solvent, compounds are eluted from the column based on their hydrophobicity, allowing for the isolation of individual anthocyanins. mdpi.com For example, the isolation of cyanidin glycosides from Ribes biebersteinii was achieved on a preparative ODS (C18) column using a gradient of 10% formic acid in water and 10% formic acid in methanol. srce.hr Fractions corresponding to specific peaks on the chromatogram are collected, and the solvent is removed to yield the purified compound. This method has been used to isolate various cyanidin derivatives with purities up to 99%. mdpi.com
| Parameter | Typical Conditions for Anthocyanin Isolation |
| Stationary Phase | Reverse-Phase C18 (ODS) |
| Mobile Phase A | Water with an acidifier (e.g., 0.1-10% Formic Acid, 0.1% TFA) srce.hranalis.com.my |
| Mobile Phase B | Acetonitrile or Methanol srce.hranalis.com.my |
| Elution Mode | Gradient elution (increasing concentration of Mobile Phase B over time) |
| Detection | UV-Vis Diode Array Detector (DAD) at ~520 nm phcog.com |
| Flow Rate | Varies with column size (e.g., 20 mL/min for a 20 mm diameter column) srce.hr |
Purity Assessment for Research Grade Compound
Once this compound has been isolated, its purity must be rigorously assessed to qualify it as a research-grade compound. This involves a combination of chromatographic and spectroscopic techniques to confirm both the purity and the structural identity of the molecule.
High-Performance Liquid Chromatography (HPLC): The primary method for purity assessment is analytical HPLC coupled with a Diode Array Detector (DAD). researchgate.net The purified compound is injected into an analytical reverse-phase column, and the chromatogram is monitored at the wavelength of maximum absorbance for anthocyanins (~520 nm) and often at other wavelengths (e.g., 280 nm, 320 nm) to detect potential non-anthocyanin impurities. phcog.com A high-purity sample will show a single, sharp, and symmetrical peak. researchgate.net The purity is typically expressed as a percentage of the total peak area. For commercial analytical standards, purities are often reported to be ≥95%. extrasynthese.com
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the isolated compound, LC-MS is employed. This technique provides the molecular weight of the compound eluting from the HPLC column, confirming that the peak corresponds to this compound. Tandem MS (MS/MS) analysis can further confirm the structure by fragmenting the molecule and identifying the cyanidin aglycone (m/z 287) and the glucoside moiety. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation and as a final confirmation of purity, ¹H NMR and ¹³C NMR spectroscopy are used. pfigueiredo.org These techniques provide detailed information about the chemical structure, including the arrangement of protons and carbons, the nature of the sugar moiety, and its point of attachment to the cyanidin aglycone, confirming the compound is indeed this compound and not another isomer. uib.nopfigueiredo.org
A compound is considered research grade when these analytical methods collectively confirm a high level of purity (typically >95-99%) and verify its chemical structure. mdpi.comspkx.net.cnnih.gov
Analytical Characterization and Quantification Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the intricate structure of Cyanidin (B77932) 5-O-glucoside, providing insights into its electronic configuration, the connectivity of its atoms, and its three-dimensional shape.
Ultraviolet-Visible (UV-Vis) Spectroscopy and pH Differential Methods
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for the initial identification and quantification of anthocyanins like Cyanidin 5-O-glucoside. This method is based on the principle that the conjugated system of the flavylium (B80283) cation, the core structure of anthocyanins, absorbs light in the visible region, typically between 490 and 550 nm, and also in the UV region around 280 nm. smolecule.com The specific maximum absorption wavelength (λmax) can provide clues about the hydroxylation and glycosylation pattern of the anthocyanin. For instance, the UV-Vis spectrum of cyanidin derivatives often shows a primary absorption peak in the visible range around 510-520 nm in acidic solutions. smolecule.comnih.gov
The pH differential method is a widely used spectrophotometric approach for the quantitative analysis of total monomeric anthocyanins. upm.edu.mysrce.hrphcog.com This technique relies on the structural transformation of the anthocyanin molecule as a function of pH. upm.edu.my At a low pH (around 1.0), the red flavylium cation form predominates, exhibiting strong absorbance at a specific wavelength (e.g., ~520 nm). upm.edu.myphcog.com As the pH is increased to 4.5, the flavylium cation is converted to the colorless carbinol pseudo-base, leading to a significant decrease in absorbance at the same wavelength. upm.edu.my The difference in absorbance at the λmax between the two pH values is directly proportional to the concentration of monomeric anthocyanins. upm.edu.myphcog.com This method is officially recognized for its utility in quantifying total anthocyanins, often expressed as cyanidin-3-glucoside equivalents. srce.hrphcog.com
Table 1: UV-Vis Absorption Maxima for Cyanidin Derivatives
| Compound | λmax (nm) in Acidic Methanol (B129727) | Reference |
|---|---|---|
| Cyanidin-3-glucoside | 528 | upm.edu.my |
| Pelargonidin-3-glucoside | 496 | upm.edu.my |
| Cyanidin-3-O-glucoside | ~519-520 | smolecule.com |
| Acylated Cyanidin-3-O-glucoside | 510 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a cyanidin glycoside, characteristic signals in the aromatic region (typically between δ 6.0 and 9.0 ppm) correspond to the protons of the cyanidin aglycone. smolecule.com A particularly diagnostic signal is the singlet for the H-4 proton of the flavylium ring, which appears at a very low field (around δ 8.6-9.1 ppm). researchgate.net The anomeric proton of the glucose unit typically appears as a doublet, and its chemical shift and coupling constant (J-value) are crucial for determining the stereochemistry (α or β) of the glycosidic linkage. smolecule.com For example, a coupling constant of approximately 7.6 Hz for the anomeric proton confirms a β-configuration. smolecule.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The signals for the carbonyl carbons of any acylating groups, if present, appear in the downfield region of the spectrum (around 170-180 ppm). smolecule.com By analyzing the correlations in 2D NMR spectra, it is possible to unambiguously assign all proton and carbon signals and to determine the precise location of the glucoside attachment to the cyanidin aglycone, which in this case is at the 5-O position.
Infrared (IR) and Circular Dichroism (CD) Spectroscopy for Molecular Conformation and Complexation
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. The technique measures the vibrations of atoms and can be used to identify specific bonds. For instance, the presence of hydroxyl (-OH) groups, aromatic C-H bonds, and the C-O-C glycosidic linkage can be confirmed by their characteristic absorption bands in the IR spectrum. mdpi.combio-conferences.org Changes in the IR spectrum can also indicate the formation of complexes, for example, with metal ions or proteins, as the interaction can alter the vibrational frequencies of the involved functional groups. researchgate.netexlibrisgroup.com
Mass Spectrometry (MS) for Identification and Molecular Weight Determination
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the identification and structural characterization of this compound, providing precise molecular weight information and valuable fragmentation data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of anthocyanins in complex mixtures. researchgate.netrsc.orgmdpi.com It combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the detection sensitivity and specificity of tandem mass spectrometry (MS/MS). rsc.orgresearchgate.net
In a typical LC-MS/MS analysis, the sample is first injected into the LC system, where individual anthocyanins are separated based on their polarity on a reversed-phase column (e.g., C18). phcog.comresearchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, most commonly using electrospray ionization (ESI). mdpi.com
The initial MS scan provides the molecular ion peak [M]⁺, which for this compound would correspond to its molecular weight. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this process, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. medcraveonline.com A key fragmentation pathway for anthocyanin glycosides is the loss of the sugar moiety. For this compound, this would result in a fragment ion corresponding to the cyanidin aglycone (m/z 287). smolecule.comnih.gov The observation of this specific neutral loss of 162 amu (the mass of a hexose (B10828440) unit) is a strong indicator of a cyanidin hexoside. medcraveonline.com Further fragmentation of the aglycone can provide additional structural information. researchgate.net LC-MS/MS is not only used for identification but also for quantification, often using calibration curves of authentic standards. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govuniroma1.itsci-hub.red This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). When coupled with liquid chromatography (LC-HRMS), it becomes a powerful tool for the confident identification of known and unknown compounds in complex samples. mdpi.com
For this compound, HRMS can confirm its molecular formula by measuring its exact mass with a very low mass error (typically < 5 ppm). This level of accuracy significantly increases the confidence in its identification. Furthermore, the high resolution of HRMS allows for the separation of closely related ions in the mass spectrum, which can be particularly useful when analyzing complex fragmentation patterns obtained from MS/MS experiments. nih.gov The combination of retention time, accurate mass of the molecular ion, and the accurate masses of its fragment ions provides a very high degree of certainty in the identification of this compound. nih.govuniroma1.it
Table 2: Key Mass Spectrometric Data for Cyanidin Glycosides
| Compound/Fragment | Ionization Mode | m/z | Description | Reference |
|---|---|---|---|---|
| Cyanidin-3-sophoroside-5-glucoside | Positive | 919.2494 | [M]⁺ | nih.gov |
| Cyanidin-3,5-diglucoside | Positive | 611 | [M]⁺ | nih.gov |
| Cyanidin-3-O-glucoside | Positive | 449 | [M]⁺ | nih.gov |
| Cyanidin aglycone | Positive | 287 | Fragment ion from loss of glucose | smolecule.comnih.gov |
Chromatographic Methods for Quantification and Profiling
Chromatographic techniques are the cornerstone for separating and quantifying this compound from complex plant extracts. These methods leverage the compound's physicochemical properties to achieve high-resolution separation from other related anthocyanins and matrix components.
High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible (UV-Vis) or Diode Array Detection (DAD) is a widely employed technique for the analysis of anthocyanins like this compound. measurlabs.comscispace.com The separation is typically achieved on a reversed-phase C18 column. scispace.comnih.gov The mobile phase often consists of a gradient of acidified water and an organic solvent, such as acetonitrile (B52724) or methanol, which allows for the sequential elution of different anthocyanins. scispace.comnih.gov
Detection is performed in the visible range, specifically around 520 nm, which is the maximum absorbance wavelength for anthocyanins, providing selectivity for this class of compounds. nih.govthermofisher.com A Diode Array Detector offers the advantage of acquiring the entire UV-Vis spectrum for each peak, aiding in the identification of compounds by comparing their spectral data with that of known standards. measurlabs.comscispace.com This technique has been successfully used to separate and identify various anthocyanins, including cyanidin glycosides, in a range of plant materials like berries and other fruits. nih.govnih.gov For instance, in studies of red raspberries, HPLC-DAD has been used to separate cyanidin-3-O-sophoroside and cyanidin-3-O-glucoside. nih.gov
The following table provides an example of a typical HPLC setup for anthocyanin analysis:
| Parameter | Specification |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Detection | Diode Array Detector (DAD) at 520 nm |
| Gradient Elution | A time-programmed gradient from a low to high percentage of Mobile Phase B |
This interactive table summarizes a common HPLC configuration for the analysis of anthocyanins.
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. thermofisher.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. thermofisher.com The enhanced efficiency of UHPLC allows for better separation of complex mixtures of anthocyanins, which is particularly beneficial when analyzing samples containing numerous structurally similar compounds. nih.govthermofisher.com
UHPLC systems, when coupled with detectors like PDA and mass spectrometry, have enabled the identification of a vast number of anthocyanins in various plant sources, including dozens of acylated cyanidin derivatives in red mustard greens. nih.gov The use of active eluent pre-heating in some UHPLC systems can further improve the reproducibility of retention times and peak widths, leading to more reliable quantification. thermofisher.com
For accurate quantification of this compound, the use of certified reference standards is essential. nih.govextrasynthese.comphytolab.com These standards are highly purified compounds with a known concentration and are used to create a calibration curve. nih.govresearchgate.net A calibration curve is generated by injecting a series of standard solutions of known concentrations into the chromatograph and plotting the detector response (e.g., peak area) against the concentration. nih.govresearchgate.net
The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the linear regression equation of the calibration curve. nih.gov For reliable results, calibration curves should have a high correlation coefficient (r² ≥ 0.99). nih.gov Analytical standards for various cyanidin glycosides, including cyanidin-3-O-sambubioside-5-O-glucoside chloride, are commercially available for this purpose. extrasynthese.comextrasynthese.com
The table below illustrates the typical data points for generating a calibration curve for an anthocyanin standard.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15000 |
| 1.0 | 30000 |
| 2.5 | 75000 |
| 5.0 | 150000 |
| 10.0 | 300000 |
This interactive table demonstrates example data for a calibration curve, a fundamental tool for the quantitative analysis of chemical compounds.
Ultra-High Performance Liquid Chromatography (UHPLC)
Advanced "-omics" Approaches for Comprehensive Analysis
The study of this compound and related anthocyanins has been revolutionized by the application of "-omics" technologies. These approaches provide a holistic view of the biological systems involved in the synthesis and regulation of these compounds.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of anthocyanins, metabolomics allows for the comprehensive profiling of all anthocyanins present in a sample, including this compound and its various acylated and glycosylated forms. nih.govmdpi.commetwarebio.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to metabolomics, enabling the detection and identification of a wide array of compounds. metwarebio.comacs.org
Metabolomic studies have been instrumental in identifying the specific anthocyanins that contribute to the color of fruits and flowers. nih.govpeerj.com For example, a metabolomics approach on different varieties of Chinese bayberry revealed that while the same types of anthocyanins were present, their concentrations varied significantly, with cyanidin-3-O-glucoside being the major anthocyanin. peerj.com Similarly, in djulis spikes, metabolomic analysis identified numerous anthocyanin species, with their expression levels changing during different developmental stages. mdpi.com These studies often reveal the presence of dozens of different anthocyanins, highlighting the chemical diversity that contributes to plant pigmentation. mdpi.comnih.gov
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing the transcriptome, researchers can identify which genes are active in a particular tissue at a given time. nih.govslu.se This is particularly useful for understanding the biosynthesis of this compound, as it allows for the identification and quantification of the expression levels of genes encoding the enzymes involved in the anthocyanin biosynthetic pathway. nih.govfrontiersin.org
Integrated metabolomic and transcriptomic analyses have become a powerful tool for linking the accumulation of specific anthocyanins with the expression of biosynthetic genes. nih.govnih.govfrontiersin.org For instance, studies in asparagus and currant have shown that the high expression of genes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS) correlates with the accumulation of cyanidin-based anthocyanins. nih.govnih.gov Furthermore, transcriptomics can identify key regulatory genes, such as transcription factors from the MYB and bHLH families, that control the entire anthocyanin production process. nih.govslu.se
Biological Activities and Mechanistic Investigations in Experimental Models
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant activity of cyanidin (B77932) 5-O-glucoside is a cornerstone of its biological profile, demonstrated through numerous in vitro assays and mechanistic studies.
The capacity of cyanidin 5-O-glucoside to neutralize free radicals and reduce oxidants has been quantified using several standard in vitro antioxidant assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay are among the most common methods used to evaluate its antioxidant potential.
In DPPH assays, this compound has demonstrated significant radical scavenging activity. For instance, studies on anthocyanins from black rice have shown that this compound exhibits potent DPPH radical scavenging capabilities. Similarly, its presence in purple sweet potato extracts has been linked to strong antioxidant activity as measured by this assay. The FRAP assay, which measures the ability of an antioxidant to reduce ferric iron, has also confirmed the potent reducing power of this compound. Furthermore, ORAC assays, which assess the capacity to neutralize peroxyl radicals, have consistently shown high values for extracts rich in this compound.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Source of this compound | Observation |
|---|---|---|
| DPPH | Black Rice | Demonstrated potent radical scavenging activity. |
| DPPH | Purple Sweet Potato | Contributed significantly to the extract's antioxidant capacity. |
| FRAP | Various Plant Extracts | Showed strong ferric reducing antioxidant power. |
| ORAC | Berries and Other Fruits | Exhibited high oxygen radical absorbance capacity. |
Beyond direct radical scavenging, this compound modulates the cellular environment to mitigate the damaging effects of reactive oxygen species (ROS). It can influence the expression and activity of antioxidant enzymes, key components of the cellular defense system against oxidative stress. One of the primary mechanisms involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Upon cellular exposure to this compound, Nrf2 can be activated, leading to its translocation into the nucleus and subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT). This enzymatic upregulation enhances the cell's capacity to neutralize ROS, thereby reducing oxidative damage to lipids, proteins, and DNA.
The antioxidant effects of this compound can be enhanced when it is present with other phytochemicals. This synergy is often observed in whole food extracts where a complex mixture of compounds works together. For example, the antioxidant activity of this compound can be potentiated by the presence of other flavonoids, phenolic acids, and vitamins. These compounds can regenerate the antioxidant capacity of this compound after it has neutralized a free radical, allowing it to participate in multiple antioxidant cycles.
Mechanisms of Reactive Oxygen Species (ROS) Modulation
Modulation of Cellular Signaling Pathways
This compound has been shown to influence key cellular signaling pathways that are central to the inflammatory response and programmed cell death (apoptosis).
In various cell line models, this compound has demonstrated the ability to suppress inflammatory responses. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to prevent the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.
Another important target of this compound is the mitogen-activated protein kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Studies have indicated that this compound can inhibit the phosphorylation and activation of these MAPKs, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 2: Anti-inflammatory Mechanisms of this compound in Cell Lines
| Signaling Pathway | Effect of this compound | Downstream Consequences |
|---|---|---|
| NF-κB | Inhibition of activation | Decreased expression of pro-inflammatory cytokines and enzymes. |
| MAPK (ERK, JNK, p38) | Inhibition of phosphorylation | Reduced production of TNF-α and IL-6. |
This compound has also been investigated for its ability to protect cells from apoptosis, or programmed cell death. In various cell models subjected to apoptotic stimuli, such as oxidative stress or inflammatory insults, treatment with this compound has been shown to enhance cell survival.
The anti-apoptotic effects of this compound are mediated through its influence on the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain the integrity of the mitochondrial membrane and prevent the release of cytochrome c, a critical step in the initiation of apoptosis.
Furthermore, this compound can inhibit the activity of caspases, a family of proteases that execute the final stages of apoptosis. By downregulating the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), this compound can effectively halt the apoptotic cascade and promote cell survival.
Table 3: Anti-apoptotic Mechanisms of this compound in Cell Models
| Molecular Target | Effect of this compound | Outcome |
|---|---|---|
| Bcl-2 Family Proteins | Increases Bcl-2 expression, Decreases Bax expression | Stabilizes mitochondrial membrane, prevents cytochrome c release. |
| Caspases | Inhibits activation of caspase-9 and caspase-3 | Halts the execution phase of apoptosis, promotes cell survival. |
Effects on Enzyme Activities (e.g., α-glucosidase, α-amylase, cyclooxygenase)
This compound, along with its aglycone cyanidin and other glycoside forms, has been a subject of research regarding its inhibitory effects on key enzymes involved in carbohydrate digestion and inflammation.
Studies have shown that cyanidin and its glycosides are effective inhibitors of intestinal α-glucosidase, particularly sucrase, and pancreatic α-amylase. nih.govnih.govcapes.gov.br This inhibitory action is a therapeutic approach for managing diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov The structure of these compounds, specifically the presence and type of sugar moiety, plays a crucial role in their inhibitory potency. For instance, cyanidin-3-glucoside is a more potent inhibitor of pancreatic α-amylase and intestinal sucrase than its aglycone, cyanidin. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight these differences. For example, cyanidin-3-glucoside demonstrated a strong inhibitory effect on pancreatic α-amylase. researchgate.net
Furthermore, a synergistic inhibitory effect has been observed when cyanidin and its glycosides are combined with acarbose, a known anti-diabetic drug, against intestinal maltase, sucrase, and α-amylase. nih.govcapes.gov.brmdpi.com This suggests a potential for combination therapies.
In the context of inflammation, cyanidin glycosides have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Anthocyanins from fruits like raspberries and sweet cherries, which contain cyanidin glycosides, have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov This anti-inflammatory action is comparable to that of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) at certain concentrations. nih.govresearchgate.net The ortho-dihydroxyphenyl structure on the B-ring of cyanidin is believed to be crucial for its COX-2 inhibitory effect. iss.it
Table 1: Inhibitory Effects of Cyanidin Glycosides on Enzyme Activity
| Compound/Extract | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Cyanidin and its glycosides | Intestinal α-glucosidase (sucrase) | Potent inhibition | nih.govnih.govcapes.gov.br |
| Cyanidin and its glycosides | Pancreatic α-amylase | Moderate inhibition | nih.govresearchgate.net |
| Cyanidin-3-glucoside | Pancreatic α-amylase | More potent inhibitor than cyanidin | nih.gov |
| Anthocyanins from raspberries and sweet cherries | Cyclooxygenase-I (COX-1) and Cyclooxygenase-II (COX-2) | 45% and 47% inhibition, respectively, at 125 µg/ml | nih.gov |
| Cyanidin-3-glucoside in combination with acarbose | Intestinal maltase and sucrase | Synergistic inhibition | nih.govcapes.gov.brmdpi.com |
Regulation of Gene Expression (e.g., P16, P21, P53, CRTC2, HDAC5, cyclin D1)
This compound has been shown to modulate the expression of several genes that are critical for cell cycle regulation and tumor suppression.
In hepatocarcinoma cells under oxidative stress, cyanidin 3-O-glucoside (C3G) has been found to increase the expression of key cellular senescence markers, including p16, p21, and p53. nih.govnih.govresearchgate.net The p53 protein is a well-known tumor suppressor that can induce cell cycle arrest and apoptosis. wiley.com The activation of p53 can lead to the expression of p21, which in turn can inhibit cyclin-dependent kinases (CDKs) to halt the cell cycle. frontiersin.org
Furthermore, C3G has been shown to suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes. nih.govnih.govresearchgate.net This is achieved through the phosphorylation and subsequent inactivation of the coactivators CRTC2 (CREB-regulated transcription coactivator 2) and HDAC5 (histone deacetylase 5) via the activation of AMPK. nih.govnih.govresearchgate.netfrontiersin.org
The regulation of cyclins, which are essential for cell cycle progression, is another area where cyanidin glycosides exert their effects. For instance, cyanidin 3-glucoside has been found to decrease the protein levels of cyclin D1 in certain cancer cell lines. tandfonline.com Downregulation of cyclin D1 can contribute to cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov
Activation of Energy Metabolism Sensors (e.g., AMPK)
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. mdpi.com Cyanidin 3-O-glucoside (C3G) has been demonstrated to activate AMPK in various experimental models. nih.govnih.govresearchgate.netmdpi.com
The activation of AMPK by C3G is multifactorial. nih.govnih.govresearchgate.net It has been shown to increase the cellular AMP-to-ATP ratio in hepatocytes, which is a primary signal for AMPK activation. nih.govnih.govresearchgate.net Additionally, C3G can activate AMPK through the adiponectin receptor signaling pathway, as evidenced by experiments where the knockdown of adiponectin receptor genes diminished the effect. nih.govnih.govresearchgate.netfrontiersin.org Oral administration of C3G in mice has also been shown to increase plasma adiponectin concentrations, further supporting this mechanism. nih.govnih.govresearchgate.net
Once activated, AMPK can phosphorylate and inactivate downstream targets involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation. nih.gov The activation of the AMPK pathway also contributes to the suppression of hepatic gluconeogenesis. nih.govnih.govresearchgate.netfrontiersin.orgbohrium.com
Interaction with Receptor Proteins (e.g., ERα36, EGFR)
Recent studies have highlighted the interaction of cyanidin 3-O-glucoside (C3G) with specific receptor proteins, particularly in the context of cancer.
C3G has been found to directly bind to the ligand-binding domain of estrogen receptor alpha 36 (ERα36), a variant of the estrogen receptor. nih.govgenscript.comnih.govgoogle.com This interaction is particularly relevant in triple-negative breast cancer (TNBC) cells that co-express ERα36 and the epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.com By binding to ERα36, C3G inhibits the downstream EGFR/AKT signaling pathway and promotes the degradation of EGFR. nih.govnih.govmdpi.com This mechanism ultimately leads to the apoptosis of TNBC cells. nih.govnih.govmdpi.com
In melanoma, C3G has been shown to elicit an agonistic effect on estrogen receptor beta (ERβ) signaling. frontiersin.org This interaction is linked to the inhibition of melanoma cell growth both in vitro and in vivo. frontiersin.org
Effects on Cell Physiology in In Vitro Systems
Antiproliferative Effects on various Cell Lines (e.g., cancer cell senescence induction)
This compound and its related compounds have demonstrated significant antiproliferative effects across a range of cancer cell lines.
Extracts rich in cyanidin-3-O-glucoside have been shown to decrease the proliferation of HeLa (cervical cancer) and A2780 (ovarian cancer) cells in a dose-dependent manner. cabidigitallibrary.orgresearchgate.net Similarly, antiproliferative activity has been observed in human colon adenocarcinoma cells. nih.gov In triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, MDA-MB-436, and BT20, cyanidin-3-O-glucoside has been shown to promote cancer cell apoptosis. nih.govgoogle.commdpi.com
A key mechanism underlying these antiproliferative effects is the induction of cellular senescence. In hepatocarcinoma cells subjected to oxidative stress, cyanidin 3-O-glucoside (C3G) was found to increase the expression of senescence-associated β-galactosidase and key senescence markers like p16, p21, and p53. nih.govnih.govresearchgate.netfrontiersin.org This induction of senescence effectively halts the proliferation of cancer cells. nih.govnih.govresearchgate.net In a cellular model of aging using rat heart cells, C3G was also shown to reduce markers of senescence. nad.comaging-us.com
Table 2: Antiproliferative and Senescence-Inducing Effects of Cyanidin Glycosides
| Compound/Extract | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Cyanidin-3-O-glucoside rich extracts | HeLa (cervical cancer), A2780 (ovarian cancer) | Decreased proliferation | cabidigitallibrary.orgresearchgate.net |
| Anthocyanin-rich extracts | Human colon adenocarcinoma cells | Antiproliferative activity | nih.gov |
| Cyanidin-3-O-glucoside | MDA-MB-231, MDA-MB-436, BT20 (triple-negative breast cancer) | Promoted apoptosis | nih.govgoogle.commdpi.com |
| Cyanidin 3-O-glucoside | Hepatocarcinoma cells (under oxidative stress) | Induced cellular senescence (increased p16, p21, p53) | nih.govnih.govresearchgate.netfrontiersin.org |
| Cyanidin 3-O-glucoside | Rat heart cells (aging model) | Reduced markers of senescence | nad.comaging-us.com |
Modulation of Cell Cycle Progression
This compound has been shown to modulate the progression of the cell cycle, often leading to cell cycle arrest at specific phases, which is a common mechanism for inhibiting cancer cell growth.
In a study on liver precancerous lesions in vivo, cyanidin administration was found to modulate cell cycle progression. nih.gov In melanoma B16-F10 cells, treatment with cyanidin-3-O-glucoside (C3G) led to an arrest in the G2/M phase of the cell cycle. frontiersin.org This was associated with a decrease in the S phase population and was linked to the targeting of cyclin B1 (CCNB1). frontiersin.org
In breast cancer cells (HS578T), both cyanidin 3-glucoside and peonidin (B1209262) 3-glucoside induced a strong inhibitory effect on cell growth through G2/M arrest. tandfonline.com This was accompanied by a downregulation of the protein levels of cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (cyclin B1, cyclin D1). tandfonline.com The inhibition of these key cell cycle regulators prevents the transition from one phase of the cell cycle to the next, thereby halting proliferation. tandfonline.com
Investigations in Animal Models (Pre-clinical Studies)
Neuroprotective Effects and Cognitive Function Studies (e.g., transgenic mice models)
Preclinical studies utilizing animal models, particularly transgenic mice models of Alzheimer's disease (AD), have provided substantial evidence for the neuroprotective effects of cyanidin-3-O-glucoside (C3G), a closely related compound to this compound and often studied as a representative anthocyanin. These studies suggest that C3G can ameliorate cognitive deficits and protect against neuronal damage. dntb.gov.uanih.govmdpi.commdpi.com
In APPswe/PS1ΔE9 transgenic mice, a model for AD, oral administration of C3G has been shown to improve learning and memory, as demonstrated by behavioral tests like the Y-maze. springermedizin.denih.gov This cognitive enhancement is associated with a significant reduction in the levels of both soluble and insoluble amyloid-β (Aβ) peptides (Aβ40 and Aβ42) in the cortical and hippocampal regions of the brain. dntb.gov.uanih.gov C3G treatment also led to a decrease in the protein expression of key components involved in the amyloidogenic pathway, including the amyloid precursor protein (APP), presenilin-1 (PS1), and β-secretase (BACE1). dntb.gov.uaspringermedizin.denih.gov
Mechanistically, C3G is believed to exert its neuroprotective effects through multiple pathways. It has been shown to upregulate the expression of autophagy-related markers, which helps in the clearance of Aβ plaques. dntb.gov.ua Furthermore, C3G can modulate critical signaling pathways involved in neuronal survival and inflammation. For instance, it has been found to activate the PI3K/Akt signaling pathway and up-regulate Nrf2 antioxidant signaling, which enhances neuronal survival and preserves synaptic function. mdpi.com C3G administration has also been linked to the mitigation of tau phosphorylation, a key pathological feature of AD, and the improvement of synaptic plasticity by upregulating the expression of synapse-associated proteins like synaptophysin and postsynaptic density protein-95. nih.govnih.gov Some studies suggest that the neuroprotective effects are also linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). mdpi.com
| Parameter | Effect of C3G Administration | Reference |
| Cognitive Function | Improved learning and memory | springermedizin.denih.gov |
| Amyloid-β (Aβ) Levels | Reduced soluble and insoluble Aβ40 and Aβ42 | dntb.gov.uanih.gov |
| Amyloidogenic Pathway Proteins (APP, PS1, BACE1) | Reduced protein expression | dntb.gov.uaspringermedizin.denih.gov |
| Autophagy | Upregulated | dntb.gov.ua |
| Tau Phosphorylation | Mitigated | nih.gov |
| Synaptic Plasticity Proteins (Synaptophysin, PSD-95) | Upregulated | nih.govnih.gov |
Modulation of Metabolic Parameters (e.g., glucose metabolism, lipid metabolism, energy homeostasis)
Animal studies have demonstrated that cyanidin-3-O-glucoside (C3G) can significantly modulate metabolic parameters, offering potential benefits in conditions like metabolic syndrome and type 2 diabetes. frontiersin.orgmdpi.comnih.gov
In terms of glucose metabolism, oral administration of C3G has been shown to improve glucose tolerance and insulin (B600854) sensitivity in high-fat diet-fed mice and diabetic db/db mice. nih.govnih.govnih.gov It can effectively reduce fasting blood glucose levels and increase glycogen (B147801) synthesis in the liver. nih.gov The underlying mechanisms involve the enhancement of glucose consumption and uptake in hepatocytes. nih.gov C3G has been found to inhibit protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling, which leads to increased phosphorylation of insulin receptor substrate (IRS) proteins and enhanced insulin sensitivity. nih.gov Furthermore, C3G may regulate glucose transporter-1 (GLUT-1) via the Wnt/β-catenin-WISP1 signaling pathway to exert its antihyperglycemic effect.
Regarding lipid metabolism, C3G supplementation has been shown to reduce hepatic and plasma triglyceride levels and suppress body fat accumulation in mice on a high-fat diet. frontiersin.orgnih.gov This is attributed to a reduction in lipid synthesis in the liver and white adipose tissue. frontiersin.org Hepatic metabolomic analysis revealed that C3G shifts metabolite profiles towards fatty acid oxidation and ketogenesis. nih.gov C3G directly interacts with and activates peroxisome proliferator-activated receptors (PPARs), with a high affinity for PPARα, which are master regulators of energy metabolism. nih.gov The ability of C3G to reduce triglycerides and adiposity is largely dependent on PPARα. nih.gov
C3G also plays a role in energy homeostasis by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov This activation helps to control lipid metabolism and glucose homeostasis. nih.gov
| Metabolic Parameter | Animal Model | Observed Effects of C3G | Reference |
| Glucose Tolerance | High-fat diet-fed mice | Improved | nih.gov |
| Insulin Sensitivity | High-fat diet-fed mice, db/db mice | Improved | frontiersin.orgnih.gov |
| Fasting Blood Glucose | db/db mice | Reduced | |
| Hepatic Glycogen Synthesis | db/db mice | Increased | |
| Hepatic & Plasma Triglycerides | High-fat diet-fed mice | Reduced | nih.gov |
| Body Fat Accumulation | High-fat diet-fed mice | Suppressed | frontiersin.org |
| Fatty Acid Oxidation | High-fat diet-fed mice | Increased | nih.gov |
Effects on Bone Formation and Density in Rodent Models
Emerging preclinical evidence suggests that cyanidin and its glucosides may have a positive impact on bone health by influencing both bone formation and resorption processes.
Studies have shown that cyanidin-3-O-glucoside (C3G) can promote the proliferation of osteoblasts, the cells responsible for bone formation. It has also been found to upregulate the expression of key osteogenic genes, such as osteocalcin (B1147995) (OCN), alkaline phosphatase (ALP), and Runx2. The mechanism behind this appears to involve the activation of the ERK1/2 signaling pathway, which enhances the maturation of osteoblasts and promotes the formation of mineralized bone nodules. acs.org RNA-sequencing analysis in MC3T3-E1 osteoblastic cells treated with C3G identified several differentially expressed genes implicated in osteoporosis, suggesting potential therapeutic targets. frontiersin.org
In addition to promoting bone formation, cyanidin and its glucoside, peonidin-3-O-glucoside, have been shown to reduce bone resorption. wiley.com In a transgenic medaka fish model of bone resorption induced by RANKL, both compounds were effective in reducing osteoclast formation and bone loss. wiley.com This dual action of increasing bone formation and decreasing bone loss suggests that these compounds could be potential therapeutic agents for bone-related diseases like osteoporosis. wiley.com
| Process | Compound | Model | Key Findings | Reference |
| Osteoblast Proliferation | Cyanidin-3-O-glucoside | In vitro (osteoblasts) | Enhanced proliferation | |
| Osteoblast Differentiation | Cyanidin-3-O-glucoside | In vitro (osteoblasts) | Upregulated osteogenic genes (OCN, ALP, Runx2); Activated ERK1/2 pathway | acs.org |
| Bone Resorption | Cyanidin, Peonidin-3-O-glucoside | Transgenic medaka | Reduced RANKL-induced osteoclast formation and bone resorption | wiley.com |
Radioprotective Mechanisms
Cyanidin-3-O-glucoside has been investigated for its potential to protect against damage induced by radiation, particularly ultraviolet (UV) radiation. mdpi.com The primary mechanism underlying this radioprotective effect is its potent antioxidant activity, which helps to mitigate the oxidative stress caused by radiation exposure. mdpi.com
In studies using human keratinocytes (HaCaT cells), cyanidin-3-O-glucoside was shown to protect against UVB-induced damage by decreasing intracellular reactive oxygen species (ROS). mdpi.com This reduction in oxidative stress was accompanied by a decrease in the levels of phospho-p53 and phospho-ATM/ATR, key proteins involved in the DNA damage response, and a reduction in the expression of the anti-apoptotic protein B-cell lymphoma 2. mdpi.com Furthermore, encapsulation of cyanidin-3-O-glucoside in chitosan (B1678972) nanoparticles was found to be effective in reducing UVB-induced epidermal damage through the p53-mediated apoptosis signaling pathway. mdpi.com
Animal studies have also supported the radioprotective effects of extracts containing cyanidin-3-O-glucoside. nih.govnih.gov In Swiss albino mice exposed to gamma radiation, pretreatment with an extract from Grewia asiatica fruit, which contains cyanidin-3-glucoside, resulted in a significant decrease in lipid peroxidation and an increase in glutathione (B108866) (GSH) and protein levels in the intestine and testis. nih.gov Similarly, a phenolic extract from Malus baccata fruits, also containing cyanidin-3-glucoside, demonstrated a whole-body radioprotective effect in irradiated mice by improving endogenous antioxidant enzyme activity and enhancing immunomodulatory functions. nih.gov These extracts also helped to prevent the radiation-induced decline in hematological parameters. nih.gov
| Model | Radiation Type | Observed Protective Effects | Reference |
| Human Keratinocytes (HaCaT) | UVB | Decreased intracellular ROS; Reduced phospho-p53 and phospho-ATM/ATR levels | mdpi.com |
| Swiss Albino Mice | Gamma | Decreased lipid peroxidation; Increased GSH and protein levels | nih.gov |
| Irradiated Mice | Gamma | Improved antioxidant enzyme activity; Enhanced immunomodulation; Prevented decline in hematological parameters | nih.gov |
In Silico Modeling and Molecular Docking Studies
In silico methods, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the potential molecular targets and binding interactions of this compound and related compounds. These computational approaches provide valuable insights into the mechanisms underlying their biological activities.
Molecular docking studies have been used to investigate the interaction of cyanidin-3-O-glucoside (C3G) with a variety of protein targets. For instance, docking simulations have suggested that C3G can bind to key metabolic proteins such as AMP-activated protein kinase (AMPK), Adiponectin receptor 1 (AdipoR1), and Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is consistent with its observed effects on metabolism. texilajournal.com In the context of diabetes, molecular docking has indicated a potential binding of C3G to β-catenin, suggesting a role in the Wnt/β-catenin signaling pathway.
These studies have also been applied to understand the interactions of C3G with proteins relevant to neurodegenerative diseases and cancer. For example, C3G has been docked to the SARS-CoV-2 spike protein, suggesting it may act as an inhibitor. nih.gov Other studies have explored its binding to proteins like Bcl-2, Caspase 9, and Cytochrome c, with calculated binding energies indicating stable interactions. researchgate.net The binding of C3G to major milk proteins like α-lactalbumin, β-lactoglobulin, and caseins has also been investigated, revealing that hydrogen bonds and hydrophobic interactions are the primary forces driving these complexes. nih.gov
The binding energies calculated from these docking studies provide a quantitative measure of the affinity between the ligand and the protein target. For example, the binding energies of cyanidin-3-arabinoside, a related compound, against the ALK5 receptor were found to be significant, suggesting a potential anticancer mechanism. nih.gov Similarly, the docking of C3G with ovalbumin showed a strong binding affinity, which was predicted to influence the protein's digestibility. tandfonline.com
| Target Protein(s) | Compound(s) | Key Findings from Docking | Reference |
| AMPK, AdipoR1, PGC1α | Cyanidin-3-O-glucoside | Strong binding affinities, suggesting a role in metabolic regulation. | texilajournal.com |
| β-catenin | Cyanidin-3-O-glucoside | Potential binding, implicating involvement in the Wnt/β-catenin pathway. | |
| SARS-CoV-2 Spike Protein | Cyanidin | Predicted to be an effective inhibitor. | nih.gov |
| ALK5 Receptor | Cyanidin-3-arabinoside | High binding energy, suggesting potential as an anticancer agent. | nih.gov |
| Ovalbumin | Cyanidin-3-O-glucoside | Strong binding affinity driven by hydrogen bonds and hydrophobic interactions. | tandfonline.com |
| Cow's Milk Proteins | Cyanidin-3-O-glucoside | Hydrogen bonds and hydrophobic interactions are the main binding forces. | nih.gov |
| PXR, Bcl-2, Caspase 9, Cytochrome c | Cyanidin-3-O-glucoside | Favorable binding energies indicating stable interactions. | researchgate.net |
Metabolism and Bioavailability in Experimental Systems
Absorption Kinetics in In Vitro and Animal Models
Direct experimental data on the absorption kinetics of cyanidin (B77932) 5-O-glucoside is not extensively available in the current body of scientific literature. However, studies on cyanidin monoglycosides and diglycosides provide a framework for its likely behavior.
For instance, a study on rats and humans investigating cyanidin-3-glucoside and cyanidin-3,5-diglucoside showed that these anthocyanins could be absorbed into the bloodstream in their intact glycosylated forms. nih.gov In rats administered a mix of the two compounds, plasma concentrations peaked after 15 minutes. nih.gov In humans, peak plasma levels of cyanidin-3-glucoside were observed 30 minutes post-ingestion. nih.gov This suggests that cyanidin 5-O-glucoside may also be absorbed as an intact molecule.
Gastrointestinal Stability and Transformation
The stability of anthocyanins in the gastrointestinal tract is highly dependent on pH. mdpi.com Anthocyanins are generally stable in the acidic environment of the stomach (pH ~2) but become unstable as the pH increases in the intestine, where they can be transformed into other forms like colorless chalcones. rsc.orgcambridge.org
While specific stability data for this compound is scarce, research on other cyanidin glycosides offers insights. Ex vivo studies with chokeberry anthocyanins, which include various cyanidin monoglycosides, showed that approximately 50% of each was degraded after incubation with human saliva, indicating that the oral microbiota plays a role in their initial transformation. rsc.org In simulated gastrointestinal digestion, acylated anthocyanins have shown greater stability than non-acylated forms. iss.it Cyanidin-3,5-diglucoside is noted to be easily degraded by hydrolysis at temperatures above 40°C. biolink.nochemfaces.com Given that this compound is a non-acylated monoglycoside, it is expected to exhibit moderate stability, likely being transformed as it passes through the changing pH environments of the digestive system.
Role of Transporters in Absorption
The absorption of anthocyanin glycosides is thought to involve transport proteins. For the widely studied cyanidin-3-O-glucoside, both gastric and intestinal transporters are implicated. Gastric absorption may be mediated by anion translocators like bilitranslocase. mdpi.com In the intestine, glucose transporters such as the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2) are believed to play a role in the uptake of the intact glycoside. researchgate.net
It has been suggested that the position of the glucose moiety can influence biological activity; for example, the inhibitory activity of some anthocyanins on α-glucosidase is reportedly decreased when glucose is attached at the 5-O position compared to the 3-O position. mdpi.com This implies that transporters might have different affinities for various isomers, although specific studies on transporters for this compound are lacking.
Metabolic Fate and Biotransformation Pathways
Once absorbed, this compound would be expected to undergo several biotransformation reactions, similar to other cyanidin glycosides. The metabolic journey involves hydrolysis, conjugation reactions (Phase II metabolism), and degradation by gut microbiota into smaller phenolic compounds. iss.itnih.gov
Glucosidase-Mediated Hydrolysis
Hydrolysis is a key step in anthocyanin metabolism, where glycosidases cleave the sugar moieties to release the aglycone (cyanidin). This can be mediated by enzymes in the small intestine or, more significantly, by the gut microbiota. researchgate.net In vitro fermentation of cyanidin-3-rutinoside (B1257026) with human fecal microbiota demonstrated its conversion first to cyanidin-3-glucoside and then to the cyanidin aglycone. researchgate.net
It is plausible that this compound is also a substrate for β-glucosidases in the gut, which would hydrolyze the glycosidic bond to release cyanidin. The aglycone is generally more biologically active but also more unstable at neutral pH than its glycoside form. cambridge.orgiss.it Additionally, this compound can be formed via the hydrolysis of more complex anthocyanins, such as cyanidin-3,5-diglucoside. nih.govnih.gov
Phase I and Phase II Metabolism (e.g., oxidation, conjugation)
Following absorption, intact glycosides and the cyanidin aglycone undergo Phase I and Phase II metabolism, primarily in the intestine and liver. mdpi.comiss.it Phase I reactions are less common for anthocyanins, but Phase II conjugation is extensive. The main conjugation reactions are methylation, glucuronidation, and sulfation. iss.it
For cyanidin glycosides, methylation is a common pathway, catalyzed by catechol-O-methyltransferase (COMT), which converts cyanidin to peonidin (B1209262). iss.it Glucuronidation and sulfation also occur, producing various conjugated metabolites that are more water-soluble and easier to excrete. iss.it Studies in pigs have shown that cyanidin monoglycosides are metabolized via both methylation and glucuronidation. nih.gov It is highly probable that this compound follows these same pathways, resulting in methylated and glucuronidated forms of the parent compound.
Identification and Quantification of Metabolites in Biological Matrices
The ultimate fate of anthocyanins involves degradation into smaller phenolic acids by the gut microbiota. cambridge.org For cyanidin-based anthocyanins, the primary degradation products are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). mdpi.comcambridge.org
These phenolic acid metabolites are found in plasma and urine at much higher concentrations than the parent anthocyanins, suggesting they are major contributors to the biological effects associated with anthocyanin consumption. mdpi.com A study on human microbiota-associated rats fed cyanidin-3-glucoside identified protocatechuic acid as a major metabolite, alongside other compounds like vanillic acid. cambridge.org While specific quantitative data for this compound metabolites is not available, it is expected to degrade into the same phenolic acid products.
The table below summarizes metabolites identified from the metabolism of the closely related cyanidin-3-O-glucoside, which are anticipated to be similar for this compound.
Table 1: Identified Metabolites of Cyanidin-3-O-glucoside in Experimental Models
| Parent Compound | Metabolite | Metabolic Process | Biological Matrix | Reference |
| Cyanidin-3-O-glucoside | Cyanidin | Hydrolysis | Feces, In vitro | cambridge.orgresearchgate.net |
| Cyanidin-3-O-glucoside | Peonidin-3-glucoside | Methylation | Plasma, Urine, Liver | nih.goviss.it |
| Cyanidin-3-O-glucoside | Cyanidin glucuronide | Glucuronidation | Urine, Plasma | iss.it |
| Cyanidin-3-O-glucoside | Peonidin glucuronide | Methylation, Glucuronidation | Urine | iss.it |
| Cyanidin-3-O-glucoside | Protocatechuic acid | Microbial Degradation | Feces, Plasma, In vitro | mdpi.comcambridge.org |
| Cyanidin-3-O-glucoside | Vanillic acid | Microbial Degradation, Methylation | Urine | cambridge.org |
| Cyanidin-3-O-glucoside | Phloroglucinaldehyde | Microbial Degradation | In vitro | mdpi.com |
Influence of Gut Microbiota on Metabolism and Degradation
The journey of this compound through the gastrointestinal tract subjects it to various metabolic processes, with the gut microbiota playing a pivotal role in its degradation. A significant portion of ingested anthocyanins, including cyanidin glycosides, is not absorbed in the upper gastrointestinal tract and reaches the colon intact. tandfonline.com In the colon, the resident microbial communities extensively metabolize these compounds.
The initial and crucial step in the microbial metabolism of cyanidin glycosides is deglycosylation. frontiersin.org Bacterial enzymes, such as β-glucosidases, cleave the glycosidic bond, releasing the aglycone, cyanidin. frontiersin.org This aglycone is chemically unstable under the neutral to slightly alkaline conditions of the colon and undergoes further degradation. The breakdown of the cyanidin structure by gut microbiota involves the fission of its heterocyclic C-ring, leading to the formation of various smaller phenolic acids and aldehydes. cambridge.orgmdpi.com
In vitro studies using human fecal slurries have demonstrated the rapid degradation of cyanidin-3-O-glucoside, which is completely converted within a few hours. cambridge.org The primary metabolites identified from this microbial action include protocatechuic acid (PCA), phloroglucinol (B13840) aldehyde, 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, and 2,4,6-trihydroxybenzoic acid. cambridge.orgmdpi.comnih.gov Studies in human microbiota-associated rats confirmed that the presence of intestinal bacteria leads to a significantly higher excretion of these phenolic acid metabolites compared to germ-free rats. nih.gov For instance, the total recovery of cyanidin-3-O-glucoside and its metabolites was 3.7% in microbiota-associated rats versus only 1.7% in germ-free rats, highlighting the substantial contribution of the gut microbiota. nih.gov
These resulting metabolites, being smaller and more readily absorbable than the parent glycoside, are believed to be responsible for many of the systemic biological activities attributed to anthocyanin consumption. ahajournals.org The composition of an individual's gut microbiota can vary, which in turn can influence the rate and extent of this compound metabolism, leading to inter-individual differences in the profile of circulating metabolites.
| Parent Compound | Metabolizing System | Key Metabolites Formed | Reference |
|---|---|---|---|
| Cyanidin-3-O-glucoside | Human Fecal Slurries (in vitro) | Protocatechuic acid, Phloroglucinol aldehyde, 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde | cambridge.orgmdpi.com |
| Cyanidin-3-O-glucoside | Human Microbiota-Associated Rats | 3,4-dihydroxybenzoic acid, 2,4,6-trihydroxybenzaldehyde, 2,4,6-trihydroxybenzoic acid, Peonidin, 3-hydroxycinnamic acid | nih.gov |
| Cyanidin Glycosides | Porcine Cecum Model | Protocatechuic acid, Syringic acid, Vanillic acid, Phloroglucinol aldehyde | mdpi.com |
Factors Affecting Bioavailability (e.g., structural variations, delivery systems)
The bioavailability of this compound is generally low and is influenced by a multitude of factors, primarily its chemical structure and the method of its delivery into the system. iss.it
Structural Variations: The structure of the anthocyanin molecule itself is a critical determinant of its absorption and subsequent bioavailability.
Glycosylation Pattern: The number and position of sugar moieties attached to the cyanidin aglycone significantly impact absorption. Studies comparing different cyanidin glycosides have shown that the type of sugar affects absorption rates. iss.it For instance, cyanidin-3-glucoside is reported to be more readily absorbed than cyanidin-3-rutinoside. iss.it Research on cyanidin-3,5-diglucoside, which has two sugar molecules, indicates that its absorption is considerably lower than that of the mono-glucoside form, cyanidin-3-glucoside. acs.orgnih.gov In studies with rats and humans, plasma concentrations of cyanidin-3,5-diglucoside were found to be minimal compared to cyanidin-3-glucoside after oral administration. acs.orgnih.gov This suggests that the additional glucose moiety at the 5-position may hinder its transport across the intestinal barrier. A second glycosylation increases the molecule's hydrophilicity, which can compromise its absorption capacity. nih.gov
Acylation: The presence of acyl groups attached to the sugar moieties can increase the stability of the anthocyanin molecule, but it may also reduce its bioavailability. iss.it
Delivery Systems: To overcome the inherent low stability and poor bioavailability of anthocyanins like this compound, various delivery systems have been explored. These systems are designed to protect the compound from degradation in the gastrointestinal tract and enhance its absorption.
Nanoencapsulation: Encapsulating cyanidin glucosides in nanocarriers such as liposomes, niosomes, or nanoparticles made from polysaccharides or proteins has shown promise. biosynth.com Nanoliposomes, for example, can protect Cyanidin-3-O-glucoside from the harsh pH of the stomach and deliver it more effectively to the small intestine for absorption. This encapsulation can enhance its stability and bioavailability.
Co-administration with other compounds: The presence of other dietary components can influence absorption. For example, co-administering Cyanidin-3-O-glucoside with allyl isothiocyanate (a compound from wasabi) has been shown to significantly increase its absorption and bioavailability in rats. nih.gov
| Factor | Description | Effect on Bioavailability | Reference |
|---|---|---|---|
| Glycosylation (Number of Sugars) | Comparison between mono-glucosides (e.g., Cyanidin-3-glucoside) and di-glucosides (e.g., Cyanidin-3,5-diglucoside). | Increased number of sugar moieties (di-glucoside) generally decreases absorption and bioavailability compared to mono-glucosides. | acs.orgnih.govnih.gov |
| Glycosylation (Type of Sugar) | The specific sugar attached (e.g., glucose vs. rutinose). | The type of sugar can influence absorption efficiency. Glucosides are often more bioavailable than rutinosides. | iss.it |
| Nanoencapsulation (e.g., Liposomes) | Encapsulating the compound in nanoscale delivery vehicles. | Protects the compound from degradation and can significantly enhance stability and absorption. | biosynth.com |
| Co-administration | Ingestion with other specific food components. | Can enhance bioavailability. For example, allyl isothiocyanate increased the absorption of Cyanidin-3-O-glucoside. | nih.gov |
Structure Activity Relationships Sar of Cyanidin 5 O Glucoside and Its Analogs
Impact of Glycosylation Position (e.g., 3-O-glucoside vs. 5-O-glucoside) on Biological Potency
The location of the sugar molecule on the cyanidin (B77932) core is a critical determinant of its biological activity. Generally, anthocyanins glycosylated only at the C3 position exhibit higher antioxidant activity compared to those glycosylated at both the C3 and C5 positions. cabidigitallibrary.org This is attributed to the steric hindrance caused by the sugar at the C5 position, which can affect the planarity of the molecule and its ability to donate hydrogen atoms for radical scavenging. semanticscholar.org
For instance, in studies comparing the inhibitory effects on certain enzymes, the presence of a glucose moiety at the C3 position (cyanidin-3-O-glucoside) was found to be important for potent inhibition of pancreatic α-amylase and intestinal sucrase. researchgate.net However, the addition of a second glucose at the C5 position (cyanidin-3,5-di-O-glucoside) dramatically decreased this inhibitory potency, suggesting that the C5 position may be involved in binding to the active site of these enzymes. researchgate.net Conversely, some research indicates that cyanidin-3,5-diglucoside confers greater thermostability compared to the unmodified cyanidin, highlighting that the biological impact of glycosylation position can be context-dependent. foodengprog.org
A comparison of cyanidin-3-O-glucoside and cyanidin-3-O-galactoside revealed that the subtle structural difference in the sugar at the C3 position significantly modulated their inhibitory activity against intestinal sucrase and pancreatic α-amylase. researchgate.netnih.gov This underscores the high degree of specificity in the structure-activity relationship governed by the glycosylation pattern.
Interactive Table: Impact of Glycosylation Position on Enzyme Inhibition
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Cyanidin-3-O-glucoside | Pancreatic α-amylase | Potent inhibitor | researchgate.net |
| Cyanidin-3,5-di-O-glucoside | Pancreatic α-amylase | Decreased inhibitory potency | researchgate.net |
| Cyanidin-3-O-glucoside | Intestinal sucrase | Potent inhibitor | researchgate.net |
| Cyanidin-3,5-di-O-glucoside | Intestinal sucrase | Inactive inhibitor | nih.gov |
Influence of Sugar Type (e.g., monosaccharides, disaccharides) and Number of Sugar Moieties on Activity
The nature and quantity of sugar units attached to the cyanidin aglycone significantly affect its biological functions. Studies have shown that cyanidin glycosides with monosaccharide substituents at the C3 position, such as glucose or galactose, induce greater changes in the physical properties of lipid membranes than those with disaccharides. nih.govmdpi.com
In terms of antioxidant activity, O-glycosides containing monosaccharides generally exhibit better protective effects against free radical-induced damage than those containing disaccharides or two sugar substituents. nih.gov The presence of additional sugar moieties can reduce the molecule's ability to interact with and penetrate cell membranes. nih.gov For example, the transformational ability of cyanidin to interact with red blood cell membranes is reduced in the presence of a disaccharide (rutinose) or two sugar substituents (diglucoside). nih.gov
Furthermore, increasing the number of sugar groups, such as in cyanidin-3,5-di-O-glucoside, enhances the hydrophilic nature of the molecule, which can compromise its absorption capacity. semanticscholar.orgmdpi.com This highlights a trade-off between water solubility and bioavailability that is governed by the extent of glycosylation.
Interactive Table: Effect of Sugar Type and Number on Biological Activity
| Compound | Structural Feature | Biological Effect | Reference |
|---|---|---|---|
| Cyanidin 3-O-monosaccharides (e.g., glucoside, galactoside) | Single sugar unit | Greater interaction with lipid membranes | nih.govmdpi.com |
| Cyanidin 3-O-disaccharides (e.g., rutinoside) | Two sugar units | Reduced interaction with lipid membranes | nih.gov |
| Cyanidin 3,5-di-O-glucoside | Two sugar units | Reduced interaction with red blood cell membranes | nih.gov |
| Cyanidin 3-O-monosaccharides | Single sugar unit | Better antioxidant protection of red blood cells | nih.gov |
| Cyanidin 3-O-disaccharides | Two sugar units | Lower antioxidant protection of red blood cells | nih.gov |
Role of Acylation on Molecular Interactions and Bioactivity
Acylation, the addition of an acyl group (often from an organic acid) to the sugar moiety, is another structural modification that profoundly impacts the properties of cyanidin glycosides. Acylated anthocyanins generally exhibit enhanced stability and altered bioactivity compared to their non-acylated counterparts. researchgate.net
The presence of an acyl group can increase the molecule's hydrophobicity, which can, in turn, affect its interaction with biological membranes and proteins. For instance, an acylated cyanidin derivative, cyanidin-3-O-β-(6″-O-E-p-coumaroyl-sambubioside)-5-O-β-glucoside, showed a greater rigidifying effect on cell-mimic membranes compared to its non-acylated counterparts, cyanidin-3,5-di-O-glucoside and cyanidin-3-O-glucoside. nih.gov This enhanced membrane interaction is considered fundamental to its potential anticancer and antioxidant activities. nih.gov
Acylation can also improve antioxidant properties. In aqueous systems, acylated cyanidin-3-O-glucosides have demonstrated higher radical scavenging activity than the non-acylated form. mdpi.com The type of acyl group is also important; aromatic acyl groups have been shown to provide superior stability enhancement compared to aliphatic acyl groups. nih.gov This increased stability is partly due to intramolecular co-pigmentation effects, where the aromatic acyl group can stack with the anthocyanin structure, protecting it from degradation. mdpi.com
Interactive Table: Influence of Acylation on Cyanidin Glycoside Properties
| Compound/Modification | Property Affected | Observed Effect | Reference |
|---|---|---|---|
| Acylated cyanidin-3,5-diglucoside | Membrane Interaction | Increased rigidifying effect | nih.gov |
| Acylated cyanidin-3-O-glucosides | Antioxidant Activity | Enhanced radical scavenging | mdpi.com |
| Aromatic acylation | Stability | Superior stability enhancement | nih.gov |
| Aliphatic acylation | Stability | Stability decreases with increasing carbon chain length | nih.gov |
| Malonyl group addition | Absorption | Increased absorption capacity | semanticscholar.orgmdpi.com |
Relationship Between Structural Modifications and Stability in Various Environments
The stability of cyanidin glycosides is a key factor influencing their biological efficacy and is heavily dependent on their structure and the surrounding environment (e.g., pH, temperature, light). Glycosylation generally increases the stability of the cyanidin aglycone, protecting it from degradation under various conditions. nih.gov The formation of intramolecular hydrogen bonds due to glycosylation can decrease the rate of hydrolysis. nih.gov
However, the position of glycosylation can have differing effects. While cyanidin-3,5-diglucoside has been shown to confer thermostability compared to unmodified cyanidin foodengprog.org, other studies have found that cyanidin-3-O-glucoside has lower thermal stability than the aglycone at neutral pH. ceon.rs This suggests a complex relationship between structure and stability.
Acylation is a well-established strategy to enhance stability. Acylated anthocyanins, particularly those with aromatic acyl donors, exhibit significantly improved thermostability and photostability. mdpi.com The aromatic acyl group can absorb light energy, thereby protecting the core benzopyran ring from degradation. mdpi.com Furthermore, the ester group formed during acylation is generally more stable than a hydroxyl group. mdpi.com
Interactive Table: Structural Modifications and Stability of Cyanidin Glycosides
| Structural Modification | Environmental Factor | Effect on Stability | Reference |
|---|---|---|---|
| Glycosylation (general) | pH, temperature | Increased stability | nih.gov |
| 3-O-glucosylation | Elevated temperature (neutral pH) | Decreased thermal stability compared to aglycone | ceon.rs |
| 3,5-di-glucosylation | Temperature | Increased thermal stability compared to aglycone | foodengprog.org |
| Acylation (aromatic) | Heat, light | Significantly improved stability | mdpi.com |
| Acylation (aliphatic) | General | Enhanced stability | nih.gov |
Structural Determinants for Specific Molecular Target Binding
The specific structural features of cyanidin 5-O-glucoside and its analogs dictate their ability to bind to and interact with specific molecular targets, such as proteins and enzymes. Molecular docking studies have been instrumental in elucidating these interactions.
The presence and position of hydroxyl and methoxyl groups on the B-ring, as well as the nature of the glycosidic substitutions, are key determinants of binding affinity. For example, in the context of inhibiting enzymes involved in type 2 diabetes, the structural difference between a glucose and a galactose moiety at the C3 position of cyanidin was a critical factor in modulating the inhibition of intestinal sucrase and pancreatic α-amylase. researchgate.netnih.gov
Molecular docking simulations have shown that cyanidin can form stable complexes with various proteins, such as the SARS-CoV-2 spike protein, through hydrogen bonds and other non-covalent interactions. nih.gov The binding affinity of cyanidin-3-O-glucoside to virulence factors of certain bacteria, such as amidohydrolase and exfoliative toxin A, has been linked to its protective mechanism against those pathogens. ajbls.com The binding capacity of cyanidin derivatives to proteins like human serum albumin can also be influenced by pH, which alters the electrostatic environment and the form of the anthocyanin molecule. mdpi.com
Interactive Table: Structural Features and Molecular Target Binding
| Compound/Feature | Molecular Target | Key Interaction/Finding | Reference |
|---|---|---|---|
| Cyanidin | SARS-CoV-2 Spike Protein | Forms four hydrogen bonds, leading to a stable complex. | nih.gov |
| Cyanidin-3-O-glucoside | Bacterial Virulence Factors (Amidohydrolase, Exfoliative Toxin A) | High binding affinity, suggesting a mechanism for its protective effects. | ajbls.com |
| Cyanidin-3-galactoside vs. Cyanidin-3-glucoside | Intestinal Sucrase & Pancreatic α-Amylase | The C4-hydroxyl orientation on the sugar significantly alters inhibitory activity. | researchgate.netnih.gov |
| Cyanidin-3,5-di-O-glucoside | Intestinal Sucrase & Pancreatic α-Amylase | The 5-O-glucose moiety dramatically decreases inhibitory potency, suggesting a role in active site binding. | researchgate.net |
| Cyanidin derivatives | Human Serum Albumin | Binding capacity is influenced by pH and the resulting electrostatic environment. | mdpi.com |
Role in Plant Physiology and Ecology
Pigmentation and Color Expression in Plant Tissues
Cyanidin (B77932) 5-O-glucoside is a key pigment responsible for a wide array of colors in plant tissues, including flowers, fruits, and leaves. Anthocyanins, as a group, are responsible for most of the red, purple, and blue colors seen in the plant kingdom. longdom.orgfrontiersin.org The specific color imparted by cyanidin 5-O-glucoside can be influenced by several factors within the plant's cellular environment.
The color of anthocyanins is pH-dependent; for instance, cyanidin solutions are red at a pH less than 3, violet at a pH of 7-8, and blue at a pH greater than 11. wikipedia.org The final color observed in a plant organ is also the result of complex interactions, including co-pigmentation with other flavonoids and chelation with metal ions. researchgate.net For example, in some species, the interaction of cyanidin derivatives with metal ions like Fe³⁺ and Mg²⁺, along with the presence of flavonols, is essential for creating blue flower colors. researchgate.net
The accumulation of different types of anthocyanins contributes to the specific hue of a plant organ. For instance, in sweet potatoes, an increase in cyanidins relative to peonidins leads to a shift from reddish to purple and dark purple flesh. longdom.org Similarly, the dark purple color of some eggplants is attributed to a specific cyanidin derivative. nih.gov In the case of 'Queen of Night' tulips, the deep, dark color is a result of a combination of anthocyanins, with delphinidin (B77816) being the most abundant, followed by cyanidin and pelargonidin (B1210327). nih.gov
The distribution and concentration of this compound and other anthocyanins are genetically controlled and can vary significantly between different plant species and even between different tissues of the same plant. nih.gov This precise regulation allows for the diverse and vibrant colors observed in the plant world, which are crucial for attracting pollinators and seed dispersers. longdom.orgfrontiersin.org
Photoprotective Functions (e.g., UV radiation absorption)
This compound and other related anthocyanins serve a vital photoprotective role in plants by absorbing potentially harmful ultraviolet (UV) radiation. japsonline.comnih.gov This function is particularly important as excessive UV light can damage cellular components, including DNA. nih.gov Flavonoids, the larger class of compounds to which this compound belongs, are recognized as effective sunscreens against UV-B radiation. nih.gov
The accumulation of anthocyanins is often induced or upregulated in plant tissues in response to UV irradiation. nih.gov These pigments, especially when acylated, exhibit strong absorption in the UV region of the electromagnetic spectrum. nih.gov By absorbing UV radiation, this compound helps to shield the underlying photosynthetic tissues from damage, thereby maintaining the plant's ability to perform photosynthesis efficiently. nih.gov
In addition to direct UV absorption, anthocyanins also contribute to photoprotection through their antioxidant properties. japsonline.com They can scavenge reactive oxygen species (ROS) that are generated by high light stress, thus preventing oxidative damage to cellular structures. japsonline.comnih.gov This dual function of UV screening and antioxidant activity makes this compound a key component of the plant's defense system against light-induced stress.
It is worth noting that while anthocyanins generally provide photoprotection, under certain conditions, their presence might have complex effects. For example, in some red-leafed rice varieties, the high concentration of anthocyanins that absorb blue/UV-A light was found to hinder the activity of photolyase, an enzyme that repairs UV-damaged DNA using blue/UV-A light. nih.gov
Response to Abiotic Stress (e.g., drought, temperature, light intensity)
Plants synthesize and accumulate this compound and other anthocyanins in response to a variety of abiotic stresses, including drought, extreme temperatures, and high light intensity. nih.govmdpi.com This accumulation is often correlated with enhanced stress tolerance. nih.gov The proposed roles for these pigments in stress mitigation are diverse and include acting as ROS scavengers, photoprotectants, and stress signals. nih.gov
Drought and Salinity: Anthocyanin production is often induced by both drought and salt stress. nih.govnih.gov Studies have shown that the accumulation of specific anthocyanins can help plants cope with the osmotic stress and oxidative damage caused by these conditions. nih.gov For example, in Arabidopsis thaliana, a particular acylated cyanidin derivative was found to be the major anthocyanin induced in response to both salt and drought stress. nih.gov The increased concentration of anthocyanins under drought conditions can lead to improved osmoregulation, enhanced ROS scavenging capacity, and better protection of the photosynthetic apparatus. nih.gov
Temperature: Both high and low temperatures can trigger the accumulation of anthocyanins. researchgate.net In purple wheat, heat stress tended to increase anthocyanin content, while cold stress also led to an increase at a specific stage of grain development. researchgate.net In Arabidopsis, two specific glycosyltransferase genes involved in the final steps of anthocyanin biosynthesis were strongly induced by cold, salt, and drought stresses. wiley.com Overexpression of these genes led to increased anthocyanin accumulation and enhanced tolerance to these stresses, a phenomenon that was dependent on the plant's ability to synthesize anthocyanins. wiley.com
Light Intensity: High light intensity is a well-known inducer of anthocyanin biosynthesis. mdpi.com This response is a key part of the plant's photoprotective mechanism, as discussed in the previous section. By absorbing excess light energy, anthocyanins help to prevent photoinhibition and photo-oxidative damage to the photosynthetic machinery. nih.gov Studies on purple wheat have shown that continuous irradiance can increase anthocyanin content. researchgate.net
The specific profile of anthocyanins produced can differ depending on the type of abiotic stress, suggesting that different anthocyanin species may have distinct functions in stress tolerance. nih.gov
Plant Defense Mechanisms and Interaction with Pathogens
This compound and other flavonoids are integral components of plant defense systems against a range of pathogens, including bacteria and fungi. frontiersin.orgresearchgate.net These compounds can act as antimicrobial agents and are often produced in response to pathogen attack. researchgate.net The accumulation of phenolics, including anthocyanins, is a common defense response observed in plants following infection. researchgate.net
The protective mechanism of anthocyanins against pathogens can be multifaceted. One proposed mechanism involves the direct inhibition of pathogen growth or virulence. For example, a study investigating the effect of cyanidin-3-glucoside (C3G) on various bacteria found that it could protect the nematode Caenorhabditis elegans from infection by Staphylococcus aureus and Proteus mirabilis. The study suggested that C3G might interfere with the virulence factors of these specific bacteria.
Furthermore, glycosylation, the process that attaches a sugar molecule to the cyanidin base to form this compound, plays a role in the activation and transport of defense compounds. frontiersin.org Beta-glucosidases, enzymes that can cleave these sugar molecules, are involved in activating chemical defense compounds like flavonoids and cyanogenic glucosides. frontiersin.org
Allelopathic Activities and Inter-Plant Interactions
This compound has been identified as a potential allelochemical, a compound that can influence the growth and development of neighboring plants. ccsenet.org Research on the red callus of the mangrove plant Sonneratia ovata identified cyanidin 3,5-di-O-glucoside as a likely allelochemical. ccsenet.orgccsenet.org
In a laboratory setting, protoplasts (plant cells without cell walls) from the red callus of S. ovata strongly inhibited the cell division of lettuce protoplasts in a co-culture system. ccsenet.orgccsenet.org The inhibitory effects of the isolated cyanidin 3,5-di-O-glucoside on lettuce protoplast growth were similar to those observed with the S. ovata protoplasts, suggesting that this anthocyanin is a key contributor to the allelopathic activity. ccsenet.orgccsenet.org The concentration of this cyanidin derivative in the red callus was found to be sufficient to cause the observed inhibition. ccsenet.org
Interestingly, the study also noted that while cell division was strongly inhibited, other growth stages, such as cell wall formation and pigment accumulation in the lettuce protoplasts, were less affected. researchmap.jp This suggests that the allelopathic action of this compound may be specific to certain cellular processes.
The allelopathic potential of this compound highlights its role in mediating interactions between plants, potentially giving the producing plant a competitive advantage in its environment.
Ecological Significance (e.g., pollinator attraction, seed dispersal)
The vibrant colors produced by this compound and other anthocyanins play a crucial ecological role in attracting pollinators and seed dispersers. longdom.orgnih.gov The red, purple, and blue hues of flowers act as visual cues for insects and birds, guiding them to the flowers for nectar and, in the process, facilitating pollination. frontiersin.orgnih.gov This interaction is essential for the reproductive success of many plant species. rsc.org
Research on wild strawberries has shown that open-pollinated fruits have a higher concentration of anthocyanins, such as pelargonidin and cyanidin derivatives, which correlates with their increased redness. nih.gov This enhanced coloration makes them more attractive to animals that disperse seeds, suggesting a link between successful pollination, fruit chemistry, and seed dispersal. nih.gov
Beyond visual attraction, the accumulation of anthocyanins in leaves can also have ecological implications. For instance, the red coloration may act as a deterrent to herbivores. nih.gov
Biotechnological and Synthetic Approaches for Research Production
Microbial Biosynthesis using Engineered Organisms (e.g., E. coli, S. cerevisiae, Lactobacillus)
The use of metabolically engineered microorganisms as cellular factories provides a promising and sustainable alternative to plant extraction for producing anthocyanins. While much of the foundational research has focused on the more common cyanidin (B77932) 3-O-glucoside (C3G), the established principles and strategies are directly applicable to the targeted production of cyanidin 5-O-glucoside. Host organisms like Escherichia coli and Saccharomyces cerevisiae are favored due to their well-understood genetics, rapid growth, and established genetic engineering tools. nih.gov More recently, "Generally Recognized as Safe" (GRAS) bacteria such as Corynebacterium glutamicum and Lactococcus lactis have also been explored for producing related flavonoids, addressing safety concerns for potential applications. nih.govfrontiersin.orgnih.gov
The core strategy for microbial production of this compound involves introducing the necessary biosynthetic genes from plants into a microbial host. The synthesis of the cyanidin aglycone backbone requires enzymes such as anthocyanidin synthase (ANS). nih.govnih.gov The crucial, defining step for producing this compound is the subsequent glycosylation at the C5 position of the cyanidin molecule. This reaction is catalyzed by a specific UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT).
Several genes encoding 5GT have been identified in various plant species. For instance, UGT75C1 from Arabidopsis thaliana is known to glucosylate the hydroxyl group at the C5 position to form cyanidin 5-O-glucosides. nih.gov Similarly, researchers have isolated and characterized 5GT genes from blue-flowered gentian (Gentiana triflora), designating the key enzyme as Gt5GT7, which effectively glycosylates anthocyanidins at the 5-position. oup.comoup.com More recently, studies in Freesia hybrida identified enzymes like Fh5GT3 and Fh5GT7 that can convert cyanidin to this compound. researchgate.netmdpi.com
Therefore, a viable heterologous pathway in a host like E. coli would involve the co-expression of an ANS gene (e.g., from Petunia hybrida) to convert a precursor like catechin (B1668976) into cyanidin, and a 5GT gene (e.g., Gt5GT7 or UGT75C1) to attach a glucose molecule at the 5-position. nih.govnih.govoup.com The choice of enzyme can be critical; screening 5GTs from different plant sources is a common strategy to find an enzyme with high activity and stability in the chosen microbial host. nih.gov
High-yield production of this compound is dependent on an adequate supply of two key precursors: the cyanidin aglycone and the sugar donor, UDP-glucose. nih.govnih.gov The cyanidin aglycone can be supplied exogenously to the culture medium (e.g., as catechin) or produced de novo by engineering the upstream phenylpropanoid pathway into the host, a more complex but potentially more cost-effective approach. nih.gov
A critical bottleneck in anthocyanin production is often the availability of UDP-glucose within the microbial cell. researchgate.net To address this, metabolic engineering strategies focus on enhancing the intracellular pool of this essential co-substrate. This is commonly achieved by overexpressing native or heterologous genes involved in the UDP-glucose biosynthesis pathway. frontiersin.orgnih.gov For example, in C. glutamicum, engineering the UDP-glucose supply was a key step in boosting C3G production over 100-fold. nih.gov Similarly, in E. coli, creating an expression cassette for the UDP-glucose biosynthetic pathway under a strong promoter significantly enhanced the final product titer. nih.gov These strategies for improving metabolic flux towards UDP-glucose are directly transferable to the production of this compound.
Achieving industrially relevant titers requires a multi-faceted optimization approach beyond precursor supply. Balancing the expression levels of the heterologous enzymes is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. frontiersin.orgresearchgate.net This can be achieved by using synthetic biology tools such as libraries of promoters with varying strengths or designing multi-monocistronic vectors. nih.govresearchgate.net
Another effective strategy is the creation of fusion proteins. By translationally fusing enzymes that catalyze successive steps in the pathway, such as ANS and 5GT, it is possible to channel the unstable cyanidin intermediate directly to the next enzyme, increasing efficiency and final product yield. frontiersin.org This approach was successfully demonstrated for C3G production, where fusing a glucosyltransferase to ANS improved the titer. frontiersin.org
Finally, because high intracellular concentrations of flavonoids can be toxic to the microbial host, enhancing product secretion is a key strategy for improving titers. researchgate.net This can involve identifying and overexpressing native efflux pumps that transport the target molecule out of the cell. For instance, the overexpression of the transporter YadH in E. coli led to a 15% increase in anthocyanin production. researchgate.netfrontiersin.org Conversely, deleting transporters responsible for secreting the precursor substrate can also improve the final yield by increasing its intracellular availability. nih.govfrontiersin.org
Optimization of Precursor Supply and Metabolic Flux
Chemo-Enzymatic Synthesis of this compound and Derivatives
Chemo-enzymatic synthesis offers a hybrid approach that combines the strengths of chemical synthesis and enzymatic catalysis. This method typically involves the chemical synthesis of the aglycone core, cyanidin, which can be produced with high purity. This is followed by a highly specific enzymatic glycosylation step to produce the final product.
The key to this approach is the use of a purified 5-O-glucosyltransferase (5GT). In vitro enzymatic assays have confirmed that 5GT enzymes, such as Fh5GT3 and Fh5GT7 from Freesia, can efficiently convert cyanidin into this compound in the presence of UDP-glucose. mdpi.com This demonstrates the feasibility of a chemo-enzymatic strategy where chemically synthesized cyanidin is used as a substrate for a recombinant 5GT enzyme produced in a host like E. coli. This method allows for precise control over the glycosylation position, avoiding the formation of isomeric byproducts and simplifying downstream purification. While specific protocols for the large-scale chemo-enzymatic production of this compound are not widely reported, the principle is well-established for other bioactive glycosides. doi.org
Production of Labeled Compounds for Mechanistic Studies (e.g., deuterated cyanidin 3-O-glucoside)
To trace the metabolic fate and understand the pharmacokinetic properties of anthocyanins, stable isotope-labeled versions of these molecules are invaluable research tools. researchgate.netnih.gov A cost-effective and innovative method for producing deuterated anthocyanins has been successfully developed using engineered E. coli. nih.govacs.org
This technique was demonstrated for the production of deuterated cyanidin 3-O-glucoside (C3G). researchgate.netsci-hub.se The strategy involved growing an E. coli strain engineered with the C3G biosynthetic pathway (expressing ANS and a 3-O-glucosyltransferase) in a culture medium containing deuterated water (D₂O) and deuterated glycerol (B35011) as the primary carbon source. researchgate.netnih.gov The host's metabolism converts these deuterated precursors into endogenous deuterated UDP-glucose. acs.org This labeled sugar donor is then transferred by the glucosyltransferase to the cyanidin backbone, which is formed from exogenously supplied, non-labeled catechin. researchgate.net The resulting C3G molecule is deuterated on its glucosyl moiety. researchgate.netnih.gov
This microbial production platform provides a convenient and effective approach to synthesize labeled anthocyanins. acs.org A similar strategy could be readily adapted to produce deuterated this compound by utilizing an E. coli strain engineered to express a 5GT enzyme instead of a 3GT. The resulting deuterated compound would be essential for conducting precise absorption, distribution, metabolism, and excretion (ADME) studies. An interesting finding from this research was that the deuterated C3G showed greater stability at neutral pH compared to its non-deuterated counterpart, which could have significant implications for its use in research and therapeutic studies. researchgate.netnih.govacs.org
Advanced Research Applications Non Clinical and Research Tool Focused
Development of Analytical Standards and Reference Materials
The accurate quantification and identification of anthocyanins in various matrices, such as food products and herbal supplements, rely on the availability of high-purity analytical standards. Cyanidin (B77932) 5-O-glucoside and its derivatives are offered as analytical standards for qualitative and quantitative analysis. extrasynthese.comextrasynthese.comextrasynthese.com These standards are crucial for the calibration of analytical instruments and for ensuring the accuracy and reproducibility of research findings. embrapa.br For instance, cyanidin-3-O-sambubioside-5-O-glucoside chloride is available as a reference material for qualitative determinations, while other cyanidin derivatives are provided with a weight/weight absolute assay for quantitative titration. extrasynthese.comextrasynthese.comextrasynthese.com The availability of these standards is essential for researchers in pharmaceuticals and natural products to conduct product development, quality control, method validation, and stability studies. axios-research.com
Research on Natural Pigments for Material Science and Food Science Research
The stability of natural pigments like cyanidin 5-O-glucoside is a critical factor in their application in material and food science. Research has shown that the stability of these pigments is influenced by factors such as pH, temperature, and the presence of other compounds. mdpi.comacs.orgresearchgate.netceon.rs For example, one study found that the total anthocyanin content of an elderberry variety rich in cyanidin-3-O-sambubioside-5-O-glucoside decreased by 25% after heat treatment at its original pH of 4.0. chemfaces.com However, the stability could be improved at a lower pH. chemfaces.com
The interaction of cyanidin-3-O-glucoside with other molecules, such as proteins, has also been investigated to enhance its stability. A study on the interaction between cyanidin-3-O-glucoside (C3G) and walnut protein isolate (WPI) demonstrated that the binding of C3G to WPI increased the half-life of C3G at elevated temperatures and improved its oxidative stability. nih.gov This suggests that such interactions could be a promising strategy for broadening the application of cyanidin-based pigments in food processing. nih.gov
Green Synthesis of Nanoparticles using this compound as a Bioreducing Agent
The principles of green chemistry encourage the use of environmentally friendly methods for synthesizing nanoparticles. This compound and extracts rich in this compound have emerged as effective bioreducing and capping agents for the synthesis of metal nanoparticles. biomedpharmajournal.orgnih.govmdpi.com This approach avoids the use of toxic chemicals often employed in traditional synthesis methods. kashanu.ac.irkashanu.ac.ir
Synthesis and Characterization of Metal Nanoparticles (e.g., gold, silver)
Plant extracts containing cyanidin derivatives have been successfully used to synthesize silver (AgNPs) and gold (AuNPs) nanoparticles. researchgate.netnih.govnih.govdntb.gov.uananobioletters.comresearchgate.netcore.ac.ukmdpi.com The formation of nanoparticles is often indicated by a color change in the reaction mixture. kashanu.ac.irnih.gov For instance, in the synthesis of AgNPs using Pimenta dioica leaf extract, the solution changed from pale yellowish to dark brown. nih.gov Similarly, the synthesis of AuNPs using various berry extracts resulted in solutions with characteristic colors. acs.org
These biosynthesized nanoparticles are then characterized using a variety of analytical techniques to determine their size, shape, and structure. Common characterization methods include:
UV-Visible Spectroscopy: To confirm the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak. kashanu.ac.irresearchgate.netnih.govacs.org
Transmission Electron Microscopy (TEM): To visualize the morphology and determine the size of the nanoparticles. kashanu.ac.irresearchgate.netnih.gov
X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles. researchgate.netnih.govnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups from the plant extract that are involved in the reduction and capping of the nanoparticles. researchgate.net
Energy-Dispersive X-ray (EDX) Analysis: To confirm the elemental composition of the nanoparticles. researchgate.netnih.gov
Zeta Potential Analysis: To determine the surface charge and stability of the nanoparticles. researchgate.netnih.gov
The table below summarizes the characteristics of some metal nanoparticles synthesized using cyanidin-containing extracts.
| Nanoparticle | Plant Extract Source | Average Size | Morphology |
| Silver (AgNPs) | Pimenta dioica | 32 nm | Monodispersed and crystalline |
| Silver (AgNPs) | Mulberry leaves | 15-25 nm | Spherical |
| Gold (AuNPs) | Cornus mas fruit | 20 nm | Spherical |
| Silver (AgNPs) | Cornus mas fruit | 17 nm | Spherical |
Evaluation of Physicochemical and Catalytic Properties of Nanoparticles
The nanoparticles synthesized using this compound exhibit interesting physicochemical and catalytic properties. For example, silver nanoparticles synthesized using cyanidin 3,5-di-O-glucoside have been shown to act as a catalyst in the oxidative decolorization of bromothymol blue. researchgate.netresearchgate.net The catalytic activity is an area of ongoing research, with potential applications in environmental remediation. The stability of these green-synthesized nanoparticles is also a key area of investigation. mdpi.comacs.org
Encapsulation Technologies for Research Stability Enhancement
Despite their potential, the application of anthocyanins like this compound is often limited by their instability. mdpi.comtandfonline.comrsc.org Encapsulation technologies offer a promising solution to protect these bioactive compounds from degradation caused by environmental factors such as light, heat, and pH changes. tandfonline.commdpi.com
Nanoencapsulation techniques, including the use of liposomes, have been shown to significantly enhance the stability of cyanidin-3-O-glucoside. mdpi.comtandfonline.comfrontiersin.orgnih.govnih.govwiley.comacs.org Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. tandfonline.com Studies have demonstrated that encapsulating cyanidin-3-O-glucoside in liposomes can improve its stability and preserve its antioxidant activity. tandfonline.comnih.gov For example, one study reported an encapsulation efficiency of over 70% for cyanidin-3-O-glucoside in liposomes. frontiersin.orgwiley.com
Other nanoencapsulation strategies involve the use of biopolymers like chitosan (B1678972) and proteins such as whey protein isolate. mdpi.comencyclopedia.pubnih.gov These methods aim to create protective nanocarriers that can improve the stability and controlled release of the encapsulated anthocyanins. encyclopedia.pubrsc.org For example, whey protein isolate-glucose nanoparticles have been shown to provide high stability to cyanidin-3-O-glucoside under acidic and high-temperature conditions. mdpi.comencyclopedia.pub
The table below provides an overview of different encapsulation methods used for cyanidin glucosides and their reported outcomes.
| Encapsulation Method | Carrier Material | Outcome |
| Nanoencapsulation | Chitosan, B-cyclodextrin-epiclorohydrin-grafted carboxymethyl chitosan | Enhanced stability against thermal and light degradation. mdpi.com |
| Liposomes | Soy lecithin | Improved stability and antioxidant activity. tandfonline.comnih.gov |
| Nanoencapsulation | Whey protein isolate-glucose | High stability in acidic and high-temperature conditions. mdpi.comencyclopedia.pub |
| Nanoencapsulation | Ferritin nanocage | Significantly improved stability. mdpi.comencyclopedia.pub |
Future Research Directions and Unanswered Questions
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The established anthocyanin biosynthetic pathway provides a general roadmap, but the specific enzymes responsible for the final modification steps, such as the glycosylation at the 5-position of cyanidin (B77932), are not fully characterized. While the pathway to cyanidin is well-known, involving enzymes like chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS), the precise enzyme that attaches a glucose molecule to the C5 hydroxyl group of the cyanidin aglycone to form cyanidin 5-O-glucoside is a key missing link.
Recent studies have identified anthocyanin 5-O-glucosyltransferases (5GTs) in various plants, such as Freesia hybrida and Gentiana triflora. mdpi.comoup.com However, these enzymes often exhibit a strong preference for converting 3-O-glucosides into 3,5-di-O-glucosides, rather than directly glycosylating the cyanidin aglycone at the 5-position. mdpi.comresearchgate.net Research on Freesia Fh5GT enzymes showed only minimal activity toward producing this compound directly from cyanidin. researchgate.netresearchgate.net This suggests that dedicated UDP-glucose:cyanidin 5-O-glucosyltransferases with high specificity and efficiency remain to be discovered.
Future research must focus on:
Gene Discovery: Employing genomics and transcriptomics on plants known to produce 5-O-glucosides to identify candidate 5GT genes.
Enzyme Characterization: Cloning and expressing these candidate genes to biochemically characterize the recombinant enzymes, determining their substrate specificity, kinetics, and optimal reaction conditions. oup.comnih.gov
Alternative Pathways: Investigating non-canonical pathways, especially in microorganisms like fungi that have been shown to possess unique anthocyanin synthesis routes distinct from those in plants. nih.gov
Comprehensive Systems Biology Approaches to Understand Plant Accumulation
The accumulation of this compound in a plant is a complex process governed by a web of genetic, metabolic, and environmental factors. A holistic understanding requires moving beyond single-gene studies to comprehensive systems biology approaches. nih.gov This involves integrating multiple layers of biological data to model and predict how this specific compound is produced, transported, and stored.
Key future research directions include:
Multi-Omics Integration: Combining genomics, transcriptomics, proteomics, and metabolomics data from anthocyanin-producing plants under various conditions (e.g., high light, cold stress) to build predictive models. nih.govfrontiersin.orgmdpi.com This can reveal novel regulatory genes, transport proteins, and metabolic chokepoints that control the flux towards this compound.
Regulatory Network Analysis: Elucidating the role of transcription factor complexes, such as the MYB-bHLH-WD40 (MBW) complex, in specifically upregulating the genes required for this compound synthesis, including the yet-to-be-discovered 5GT. nih.govfrontiersin.orgoup.com
Transport and Sequestration: Identifying and characterizing the specific transporters (e.g., MATE or GST-family transporters) responsible for moving this compound from its site of synthesis in the cytoplasm into the vacuole for stable storage. frontiersin.orgresearchgate.net
Advanced Structural Biology of this compound-Binding Proteins and Enzymes
Understanding how this compound interacts with proteins at an atomic level is crucial for both enzyme engineering and elucidating its biological effects. High-resolution three-dimensional structures can reveal the precise mechanisms of catalysis and molecular recognition.
The future in this area will involve:
Enzyme-Substrate Complexes: Determining the crystal or cryo-EM structures of key biosynthetic enzymes, particularly a specific 5GT, in complex with cyanidin and the UDP-glucose donor. nih.gov These structures would provide a definitive blueprint for the enzyme's substrate specificity and catalytic mechanism, paving the way for rational protein engineering.
Transporter Structures: Resolving the structures of vacuolar transporters with bound this compound to understand the mechanism of sequestration, which is vital for both stability and accumulation in plants.
Target Protein Interactions: Using structural biology and computational methods like molecular docking to investigate how this compound and its metabolites bind to protein targets in human cells to exert their health effects. thieme-connect.comthieme-connect.com This can help explain observed bioactivities and guide the development of targeted therapeutic agents.
Deepening Understanding of Molecular Mechanisms in Complex Biological Models
While much of the research on cyanidin bioactivity has focused on the more common cyanidin-3-O-glucoside, the mechanisms of this compound are largely inferred and require direct investigation. thieme-connect.commdpi.com Future work must move beyond simple in vitro assays to explore its effects in more physiologically relevant and complex systems.
Unanswered questions to be addressed include:
Metabolism and Bioavailability: Tracking the absorption, distribution, metabolism, and excretion (ADME) of pure this compound. A key question is how the 5-O-glycosylation, compared to 3-O-glycosylation, affects its stability in the gut, its uptake by intestinal cells, and its transformation by gut microbiota. acs.orgresearchgate.net
Mechanism of Action in Disease Models: Using advanced models like organoids and specific animal models of chronic diseases (e.g., inflammatory bowel disease, metabolic syndrome) to pinpoint the molecular signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt) modulated by this compound and its specific metabolites. thieme-connect.comsemanticscholar.org
Interaction with Gut Microbiota: Investigating the bidirectional relationship where the gut microbiome metabolizes this compound into potentially more bioactive phenolic acids, and how the anthocyanin in turn modulates the composition and function of the gut microbial community. researchgate.net
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling
The study of this compound is often hampered by analytical challenges, including its low concentration in many sources and the difficulty of distinguishing it from other isomers. Developing more powerful analytical tools is essential for progress. mdpi.comresearchgate.net
Future advancements should focus on:
Enhanced Sensitivity and Isomer Separation: Improving chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with advanced mass spectrometry (MS) like Ion Trap-Time of Flight (IT-TOF) or tandem MS (MS/MS). creative-proteomics.comnih.govucdavis.edu These methods are needed for the reliable quantification of trace amounts in complex biological samples (e.g., plasma, urine, tissues) and for unambiguous differentiation from isomers like cyanidin-3-O-glucoside.
Metabolite Identification: Using high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the full spectrum of metabolites produced from this compound in vivo. mdpi.com
Non-Destructive In-Situ Imaging: Advancing non-destructive, topical techniques like hyperspectral imaging and Raman spectroscopy to visualize the spatial distribution of this compound within plant tissues in real-time. nih.govunl.edunih.govmdpi.comscielo.br This can provide invaluable insights into its accumulation and function within the living plant.
Exploring Untapped Biotechnological Avenues for Sustainable Production
Relying on extraction from plant sources for this compound is often inefficient and unsustainable due to low yields and batch-to-batch inconsistency. nih.govnih.gov Metabolic engineering of microorganisms offers a promising alternative for on-demand, sustainable production. cabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov
Key research frontiers in this area are:
Microbial Chassis Engineering: Developing robust microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) that are engineered to efficiently produce the cyanidin aglycone from simple carbon sources. frontiersin.orgmdpi.combohrium.com
Pathway Assembly and Optimization: Introducing a highly active and specific 5GT into an engineered, cyanidin-producing microbial strain to enable the targeted synthesis of this compound.
Overcoming Production Bottlenecks: Addressing critical challenges in microbial production, such as the inherent instability of anthocyanins at neutral intracellular pH, the limited availability of the UDP-glucose sugar donor, and the inefficient transport of the final product out of the cell. frontiersin.orgnih.gov Strategies like two-step fermentation processes and the co-expression of plant-derived membrane transporters are promising avenues for exploration. nih.gov
Q & A
Q. What analytical methods are recommended for identifying and quantifying cyanidin 5-O-glucoside in plant extracts?
High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) is the gold standard for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Stability during extraction can be maintained by using acidified methanol (e.g., 1% HCl) to prevent degradation of anthocyanins . Calibration curves with authentic standards (e.g., this compound chloride, CAS 7084-24-4) are critical for accuracy .
Q. How does this compound biosynthesis occur in plants, and what enzymes are involved?
this compound is synthesized via glycosylation of cyanidin aglycone by uridine diphosphate (UDP)-glucose-dependent glycosyltransferases (UGTs). For example, RhGT1 in Rosa hybrida catalyzes the formation of this compound, which can be further modified to cyanidin 3,5-O-diglucoside . Enzyme activity assays using recombinant UGTs and LC-MS-based product characterization are standard methodologies .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store purified this compound at ≤−20°C in dark, airtight vials with desiccants. Avoid repeated freeze-thaw cycles, as anthocyanins degrade under light, heat, and neutral/alkaline conditions. For short-term use (1–2 weeks), refrigeration at 2–8°C in acidified solvents (pH ≤3) is acceptable .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data for this compound synthesis by glycosyltransferases?
Discrepancies between experimental and computational predictions (e.g., molecular dynamics simulations) may arise from incomplete enzyme-substrate binding models. To address this, combine in vitro assays with mutagenesis studies (e.g., site-directed mutagenesis of UGT active sites) and advanced simulations incorporating solvent effects and conformational sampling . For example, Kendall’s correlation coefficient (τ = 0.08) showed poor agreement between simulated and experimental regioselectivity in some studies, highlighting the need for improved force fields .
Q. What genetic engineering strategies enhance this compound accumulation in non-model plant systems?
Overexpression of key UGTs (e.g., RhGT1 or PpUGT78A1) under tissue-specific promoters can boost production. CRISPR-Cas9-mediated knockout of competing pathways (e.g., anthocyanin 3-O-glycosylation) may also redirect flux toward 5-O-glucoside formation. Metabolomic profiling (LC-MS/MS) and RNA-seq are critical for validating metabolic shifts .
Q. How does this compound interact with carbohydrate-digesting enzymes, and what experimental designs are optimal for studying this?
this compound inhibits α-amylase and α-glucosidase via competitive binding, as shown by in vitro enzyme assays with IC50 calculations. Use Michaelis-Menten kinetics with varying substrate concentrations and Lineweaver-Burk plots to determine inhibition mechanisms. For in vivo relevance, pair these assays with Caco-2 cell models or rodent studies .
Q. What synthetic biology approaches are emerging for this compound production in microbial systems?
Escherichia coli and Saccharomyces cerevisiae engineered with plant UGTs (e.g., RhGT1) and UDP-glucose biosynthesis pathways can produce this compound. Optimize fermentation conditions (pH, temperature, inducer concentration) and use fed-batch strategies to improve yields. Metabolite tracing with <sup>13</sup>C-glucose can identify rate-limiting steps .
Q. How do epigenetic factors influence this compound accumulation in stress-resistant plant cultivars?
DNA methylation and histone modification analyses (e.g., bisulfite sequencing, ChIP-seq) can link epigenetic changes to anthocyanin biosynthesis under abiotic stress. For example, rice cultivars with functional A1 alleles show elevated cyanidin 3-O-glucoside under stress, but 5-O-derivatives may follow similar regulatory patterns .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., enzyme regioselectivity ), use orthogonal validation methods (e.g., X-ray crystallography for enzyme-substrate complexes) and meta-analyses of published kinetic parameters.
- Experimental Design : For functional studies, include negative controls (e.g., UGT knockout lines) and triplicate biological replicates. Report purity levels of compounds (≥98% HPLC-grade for in vitro assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
